molecular formula C8H8N4 B150101 5-Phenyl-1H-1,2,4-triazol-3-amine CAS No. 4922-98-9

5-Phenyl-1H-1,2,4-triazol-3-amine

Cat. No.: B150101
CAS No.: 4922-98-9
M. Wt: 160.18 g/mol
InChI Key: GHUDJFJZFUVPIQ-UHFFFAOYSA-N
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Description

5-Phenyl-1H-1,2,4-triazol-3-amine, also known as this compound, is a useful research compound. Its molecular formula is C8H8N4 and its molecular weight is 160.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96969. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyl-1H-1,2,4-triazol-3-amine
Source PubChem
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InChI

InChI=1S/C8H8N4/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUDJFJZFUVPIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30197735
Record name 1H-1,2,4-Triazole, 3-amino-5-phenyl-
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Molecular Weight

160.18 g/mol
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CAS No.

4922-98-9
Record name 3-Phenyl-1H-1,2,4-triazol-5-amine
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Record name 5-Phenyl-4H-1,2,4-triazol-3-amine
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Record name 4922-98-9
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Record name 1H-1,2,4-Triazole, 3-amino-5-phenyl-
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Record name 3-phenyl-1H-1,2,4-triazol-5-amine
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Record name 5-PHENYL-4H-1,2,4-TRIAZOL-3-AMINE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Phenyl-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 5-Phenyl-1H-1,2,4-triazol-3-amine, a key heterocyclic scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data analysis, and a mechanistic understanding of the synthetic pathways.

Introduction

This compound is a versatile building block in the synthesis of a wide range of biologically active compounds. The 1,2,4-triazole nucleus is a well-established pharmacophore, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This guide focuses on the most prevalent and efficient synthetic routes to this important intermediate.

Core Synthesis Pathway: Reaction of Benzoic Acid Derivatives with Aminoguanidine

The most common and direct route to this compound involves the condensation and subsequent cyclization of a benzoic acid derivative with aminoguanidine. This pathway offers flexibility in the choice of the benzoic acid precursor, which can be benzoic acid itself, benzoyl chloride, or benzohydrazide.

The general reaction scheme proceeds through the formation of an acylaminoguanidine intermediate, which then undergoes intramolecular cyclization via dehydration to form the stable 1,2,4-triazole ring.

Synthesis_Pathway cluster_start Starting Materials Benzoic_Acid_Derivative Benzoic Acid Derivative (Benzoic Acid, Benzoyl Chloride, or Benzohydrazide) Intermediate Acylaminoguanidine Intermediate Benzoic_Acid_Derivative->Intermediate Condensation Aminoguanidine Aminoguanidine Aminoguanidine->Intermediate Final_Product This compound Intermediate->Final_Product Intramolecular Cyclization (Dehydration)

Caption: General synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes various reported methods for the synthesis of this compound, highlighting the reaction conditions and corresponding yields. This allows for a comparative analysis of the different synthetic approaches.

Starting MaterialsReaction ConditionsYield (%)Reference
Benzoic acid, Aminoguanidine bicarbonateMicrowave irradiation, 150°C, 30 min, HCl (cat.)85[1]
Benzohydrazide, UreaCholine chloride/urea deep eutectic solvent, 140°C, 1.5 h92
Benzoyl chloride, Aminoguanidine hydrochloridePyridine, reflux~80
Benzonitrile, DicyandiamideZnCl₂, 250°CModerate

Detailed Experimental Protocols

This section provides detailed, step-by-step experimental procedures for the synthesis of the starting materials and the final product.

Synthesis of Starting Materials

4.1.1. Preparation of Aminoguanidine Bicarbonate

Aminoguanidine bicarbonate can be synthesized from calcium cyanamide and hydrazine sulfate.[2]

  • Reaction: CaCN₂ + H₂NNH₂·H₂SO₄ → H₂NC(=NH)NHNH₂·H₂CO₃

  • Procedure:

    • In a well-ventilated fume hood, a mixture of calcium cyanamide and hydrazine sulfate is added portion-wise to water with vigorous stirring.

    • The pH of the reaction mixture is maintained between 9.0 and 9.5 by the dropwise addition of 50% sulfuric acid.

    • After the addition is complete, the reaction mixture is heated for a specified time and then cooled.

    • The pH is adjusted to 7.0, and the mixture is heated again, followed by filtration to remove the precipitated calcium sulfate.

    • The filtrate is acidified, and a solution of sodium bicarbonate is added to precipitate the aminoguanidine bicarbonate.

    • The product is collected by filtration, washed with cold water, and can be recrystallized from boiling water for further purification.

4.1.2. Preparation of Benzohydrazide

Benzohydrazide is readily prepared from the reaction of an ester of benzoic acid (e.g., methyl benzoate or ethyl benzoate) with hydrazine hydrate.[3][4][5][6]

  • Reaction: C₆H₅COOR + H₂NNH₂·H₂O → C₆H₅CONHNH₂ + ROH

  • Procedure:

    • A mixture of ethyl benzoate and hydrazine monohydrate in ethanol is refluxed for several hours.[3]

    • The reaction progress can be monitored by thin-layer chromatography.

    • After the reaction is complete, the mixture is cooled, and the precipitated benzohydrazide is collected by filtration.

    • The crude product is washed with water and can be recrystallized from a suitable solvent like ethanol to obtain pure benzohydrazide.[4]

Synthesis of this compound

The following protocol describes a microwave-assisted synthesis, which offers advantages in terms of reaction time and yield.[1]

Experimental_Workflow Start Start Mixing Mix Benzoic Acid, Aminoguanidine Bicarbonate, & HCl (cat.) in a microwave vial Start->Mixing Microwave Microwave Irradiation (e.g., 150°C, 30 min) Mixing->Microwave Cooling Cool to Room Temperature Microwave->Cooling Neutralization Neutralize with Base (e.g., NaOH solution) Cooling->Neutralization Precipitation Precipitate Formation Neutralization->Precipitation Filtration Filter the Solid Precipitation->Filtration Washing Wash with Water Filtration->Washing Drying Dry the Product Washing->Drying End End (this compound) Drying->End

Caption: General experimental workflow for the synthesis of this compound.

  • Materials:

    • Benzoic acid

    • Aminoguanidine bicarbonate

    • Concentrated Hydrochloric acid (catalytic amount)

    • Sodium hydroxide solution (for neutralization)

    • Ethanol (for recrystallization, optional)

  • Procedure:

    • In a sealed microwave vial, a mixture of benzoic acid, aminoguanidine bicarbonate, and a catalytic amount of concentrated hydrochloric acid is prepared.

    • The vial is placed in a microwave reactor and irradiated at a set temperature (e.g., 150°C) for a specified time (e.g., 30 minutes).

    • After the reaction is complete, the vial is cooled to room temperature.

    • The reaction mixture is then carefully neutralized with a sodium hydroxide solution, leading to the precipitation of the crude product.

    • The solid is collected by vacuum filtration and washed thoroughly with water to remove any inorganic salts.

    • The product is dried under vacuum. For higher purity, it can be recrystallized from a suitable solvent such as ethanol.

Reaction Mechanism

The formation of the 1,2,4-triazole ring from a carboxylic acid and aminoguanidine proceeds through a two-step mechanism:

  • Formation of Acylaminoguanidine: The first step is a condensation reaction between the carboxylic acid and aminoguanidine. The amino group of aminoguanidine acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid. This is typically acid-catalyzed to activate the carbonyl group. A molecule of water is eliminated to form the N-acylaminoguanidine intermediate.

  • Intramolecular Cyclization and Dehydration: The N-acylaminoguanidine intermediate then undergoes an intramolecular cyclization. A terminal amino group of the guanidine moiety attacks the carbonyl carbon. This is followed by the elimination of a second molecule of water (dehydration), leading to the formation of the aromatic and stable 1,2,4-triazole ring.

Alternative Synthesis Pathway: From Benzonitrile

An alternative, though less common, route involves the reaction of benzonitrile with dicyandiamide in the presence of a Lewis acid catalyst like zinc chloride at high temperatures. This method avoids the use of hydrazine derivatives but typically requires more forcing conditions.

Conclusion

This technical guide has detailed the primary synthetic pathways to this compound, with a focus on the reaction of benzoic acid derivatives with aminoguanidine. The provided experimental protocols and quantitative data offer a practical resource for researchers in the field. The understanding of the reaction mechanism further aids in the optimization of reaction conditions and the development of novel synthetic strategies for this important heterocyclic compound.

References

Unraveling the Solid-State Architecture of 5-Phenyl-1H-1,2,4-triazol-3-amine: A Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis for researchers, scientists, and drug development professionals.

The heterocyclic scaffold of 5-phenyl-1H-1,2,4-triazol-3-amine is a cornerstone in medicinal chemistry, recognized for its diverse pharmacological activities. Understanding its three-dimensional structure at the atomic level is paramount for rational drug design and the development of novel therapeutics. This technical guide provides a comprehensive analysis of the crystal structure of this compound, focusing on its experimentally observed solid-state form as a tautomeric co-crystal.

Crystallographic Data Summary

The crystallographic analysis reveals that this compound crystallizes as a 1:1 co-crystal with its tautomer, 3-phenyl-1H-1,2,4-triazol-5-amine.[1][2] This phenomenon of tautomers co-crystallizing is a significant finding for understanding the compound's solid-state behavior. The key crystallographic data for this co-crystal are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for the Tautomeric Co-crystal of 3-Phenyl-1H-1,2,4-triazol-5-amine and this compound (1/1).[1][2][4]
ParameterValue
Empirical FormulaC₈H₈N₄·C₈H₈N₄
Formula Weight320.36
Temperature223(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a17.817(2) Å
b5.0398(6) Å
c18.637(2) Å
α90°
β113.573(4)°
γ90°
Volume1533.9(3) ų
Z4
Calculated Density1.387 Mg/m³
Absorption Coefficient0.09 mm⁻¹
F(000)672
Refinement Details
R-factor (R)0.067
Weighted R-factor (wR)0.168
Data-to-parameter ratio14.6
Table 2: Comparative Molecular Geometry of the Two Tautomers in the Co-crystal.[1][3]
Parameter3-Phenyl-1H-1,2,4-triazol-5-amine (Tautomer I)This compound (Tautomer II)
Dihedral angle between phenyl and triazole rings2.3(2)°30.8(2)°
C-N (amino) bond length1.337(3) Å1.372(3) Å
Amino group nitrogen deviation from C/H plane0.06(2) Å0.21(2) Å

The data clearly indicate that the two tautomers exhibit distinct conformational and electronic properties within the crystal lattice. Tautomer I is nearly planar, suggesting significant π-electron delocalization across the molecule. In contrast, Tautomer II shows a considerable twist between the phenyl and triazole rings, and the amino group adopts a more pyramidal geometry.[1]

Experimental Protocols

Synthesis and Crystallization

The synthesis of 3(5)-phenyl-1,2,4-triazol-5(3)-amine has been reported through various methods.[3] One common approach involves the reaction of hydrazides with S-methylisothiourea salts or acyl halides with aminoguanidine.[3]

For the specific crystal structure analyzed, the compound was prepared according to the methods described by Dolzhenko et al. Single crystals suitable for X-ray diffraction were obtained by recrystallization from ethanol.

X-ray Crystallography

The determination of the crystal structure was performed using single-crystal X-ray diffraction. A suitable crystal was mounted on a diffractometer, and data was collected at a low temperature (223 K) to minimize thermal vibrations.[2]

The experimental workflow for the crystal structure determination is outlined in the diagram below.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Recrystallization from Ethanol purification->crystallization crystal_selection Crystal Selection crystallization->crystal_selection data_collection Data Collection (223 K) crystal_selection->data_collection structure_solution Structure Solution (e.g., SHELXS) data_collection->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure drug_development_logic cluster_properties Physicochemical Properties cluster_development Drug Development Stages crystal_structure Crystal Structure (Tautomeric Co-crystal) solubility Solubility crystal_structure->solubility stability Stability crystal_structure->stability bioavailability Bioavailability crystal_structure->bioavailability formulation Formulation Development solubility->formulation stability->formulation bioavailability->formulation manufacturing Manufacturing Process formulation->manufacturing regulatory Regulatory Approval manufacturing->regulatory

References

Tautomerism in 3,5-Disubstituted 1,2,4-Triazoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism exhibited by 3,5-disubstituted 1,2,4-triazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The guide delves into the structural nuances of the different tautomeric forms, the factors governing their equilibrium, and the experimental and computational methodologies employed for their characterization.

Introduction to Tautomerism in 1,2,4-Triazoles

Prototropic tautomerism in 3,5-disubstituted 1,2,4-triazoles involves the migration of a proton between the nitrogen atoms of the triazole ring, leading to three possible annular tautomers: the 1H, 2H, and 4H forms. The position of the substituents at the 3 and 5 positions significantly influences the relative stability of these tautomers, thereby affecting the molecule's physicochemical properties, such as its hydrogen bonding capacity, lipophilicity, and ultimately its biological activity. Understanding and controlling this tautomeric equilibrium is a critical aspect of rational drug design.

The three principal tautomers of a 3,5-disubstituted 1,2,4-triazole are depicted below:

Computational_Workflow start Input Molecule (SMILES or 3D structure) tautomer_gen Tautomer Enumeration (e.g., using cheminformatics toolkits) start->tautomer_gen geom_opt Geometry Optimization (e.g., DFT with a suitable functional and basis set) tautomer_gen->geom_opt freq_calc Frequency Calculation (Confirm minima, obtain ZPE) geom_opt->freq_calc energy_calc Single-Point Energy Calculation (Higher level of theory for accuracy) freq_calc->energy_calc solvation Solvation Energy Calculation (e.g., PCM, SMD) energy_calc->solvation thermo Thermodynamic Analysis (Calculate ΔG) solvation->thermo boltzmann Boltzmann Distribution (Calculate tautomer populations) thermo->boltzmann spectra Predict Spectroscopic Properties (NMR, UV-Vis) boltzmann->spectra comparison Comparison with Experimental Data spectra->comparison end Validated Tautomer Distribution comparison->end

The Biological Versatility of 5-Phenyl-1H-1,2,4-triazol-3-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-phenyl-1H-1,2,4-triazol-3-amine core is a privileged scaffold in medicinal chemistry, serving as a versatile template for the design and synthesis of novel therapeutic agents. Derivatives of this compound have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibitory properties. This technical guide provides an in-depth overview of the multifaceted biological activities of these derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.

Anticancer Activity

Derivatives of this compound have emerged as a significant class of anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways and the inhibition of enzymes essential for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The in vitro anticancer efficacy of these derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the cytotoxic activity of representative this compound derivatives against various cancer cell lines.

Table 1: Cytotoxic Activity of 4,5-disubstituted-4H-1,2,4-triazol-3-amine Derivatives against Lung Cancer Cell Lines [1]

Compound IDR1R2A549 IC50 (µM)NCI-H460 IC50 (µM)NCI-H23 IC50 (µM)
4a 4-Cl-PhPh1.092.013.28
4f Ph4-Br-Ph>50>50>50
BCTA 4-Cl-Ph4-Cl-Ph1.092.013.28
5-Fluorouracil --15.225.830.1

Table 2: Cytotoxic Activity of Fused[2][3][4]triazolo[1,5-a]pyrimidine Derivatives [5]

Compound IDHepG2 IC50 (µM/L)MCF7 IC50 (µM/L)
4 25.430.21
7 18.1921.24
14a 28.7122.18
15 22.431.09
17 17.6917.69
28 20.1120.15
34 19.8927.09
47 21.3333.48
Doxorubicin 8.909.50
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the this compound derivatives listed in the tables above was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6][7][8][9]

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., A549, NCI-H460, NCI-H23, HepG2, MCF-7) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are seeded into 96-well plates at a density of 1 x 10^4 to 2 x 10^4 cells per well and allowed to adhere for 24 hours.

2. Compound Treatment:

  • The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Serial dilutions of the compounds are prepared in the culture medium to achieve a range of final concentrations.

  • The culture medium from the wells is replaced with the medium containing the test compounds. A vehicle control (DMSO-treated cells) and a positive control (a known anticancer drug like doxorubicin or 5-fluorouracil) are included.

3. Incubation:

  • The plates are incubated for 48 to 72 hours at 37°C in a 5% CO2 atmosphere.

4. MTT Assay:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C.

  • The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

5. Data Analysis:

  • The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • The percentage of cell viability is calculated for each concentration compared to the vehicle control.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways in Cancer

Several 1,2,4-triazole derivatives exert their anticancer effects by targeting key signaling pathways that are frequently dysregulated in cancer. The Epidermal Growth Factor Receptor (EGFR) and the Ras/Raf/MEK/ERK (MAPK) pathways are notable targets.

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and migration.[4][10][11][12][13] Certain 1,2,4-triazole derivatives have been shown to inhibit EGFR, thereby blocking downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Promotes Ligand EGF Ligand->EGFR Binds Triazole This compound Derivative Triazole->EGFR Inhibits

EGFR signaling pathway inhibition.

The Ras/Raf/MEK/ERK pathway is a critical downstream effector of many receptor tyrosine kinases, including EGFR, and is central to regulating cell growth and division.[14][15][16][17][18] Inhibition of components of this pathway is a key strategy in cancer therapy.

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK Ras Ras RTK->Ras B_Raf B-Raf Ras->B_Raf MEK MEK1/2 B_Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellCycle Cell Cycle Progression and Proliferation TranscriptionFactors->CellCycle Triazole This compound Derivative Triazole->B_Raf Inhibits

Ras/Raf/MEK/ERK pathway inhibition.

Antimicrobial Activity

A number of this compound derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes.

Quantitative Antimicrobial Activity Data

The in vitro antimicrobial potency is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 3: Antibacterial Activity of 1,2,4-Triazole Derivatives (MIC in µg/mL) [19][20]

Compound IDS. aureusB. subtilisE. coliP. aeruginosa
1a-g ---16
2 (chloro-subst.) 16161616
3a (norfloxacin) <1.9<1.9<1.9<1.9
3b (ciprofloxacin) <1.9<1.9<1.9<1.9
Streptomycin 2-152-152-152-15

Table 4: Antifungal Activity of 1,2,4-Triazole Derivatives (MIC in µg/mL) [21][22][23]

Compound IDC. albicansA. niger
4a < Ketoconazole/Bifonazole< Ketoconazole/Bifonazole
9a,b 4-74-7
19a,b 5-95-9
20a,b 1-51-5
21a,b 2-62-6
Ketoconazole > Compound 4a> Compound 4a
Bifonazole > Compound 4a> Compound 4a
Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains is determined using the broth microdilution method.[24][25][26][27][28]

1. Preparation of Inoculum:

  • Bacterial strains are grown on nutrient agar or broth, and fungal strains on Sabouraud dextrose agar or broth.

  • A suspension of the microorganism is prepared in sterile saline or broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for fungi). This is then further diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Microtiter Plates:

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate with the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to obtain a range of concentrations.

3. Inoculation and Incubation:

  • Each well is inoculated with the prepared microbial suspension.

  • A positive control (broth with inoculum, no compound) and a negative control (broth only) are included. A standard antibiotic or antifungal agent is also tested as a reference.

  • The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 28-35°C for 24-48 hours for fungi.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Enzyme Inhibition

The biological effects of this compound derivatives are often mediated by their ability to inhibit specific enzymes. This targeted inhibition is a key aspect of their therapeutic potential.

Quantitative Enzyme Inhibition Data

The inhibitory potency of these compounds against various enzymes is expressed as IC50 values.

Table 5: Enzyme Inhibitory Activity of 1,2,4-Triazole Derivatives (IC50 in µM) [29][30][31][32][33][34][35]

Compound ClassTarget EnzymeRepresentative IC50 (µM)
Azinane-triazole derivativesAcetylcholinesterase (AChE)0.017 - 476.32
Azinane-triazole derivativesα-Glucosidase36.74 - 134.85
Triazole-based compoundsAromatase0.09 - 0.12
Triazoloquinoxaline derivativesVEGFR-20.0037 - 0.0118
Experimental Protocol: General Enzyme Inhibition Assay

A general protocol for determining the in vitro enzyme inhibitory activity of this compound derivatives is as follows.[2][3][30]

1. Reagents and Materials:

  • Purified target enzyme (e.g., acetylcholinesterase, α-glucosidase, aromatase, VEGFR-2).

  • Specific substrate for the enzyme.

  • Assay buffer appropriate for the enzyme's optimal activity.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • A known inhibitor of the enzyme to serve as a positive control.

  • A 96-well microplate and a microplate reader.

2. Assay Procedure:

  • In the wells of the microplate, add the assay buffer, the enzyme solution, and varying concentrations of the test compound or the positive control. A vehicle control (containing the solvent but no inhibitor) is also included.

  • Pre-incubate the mixture for a specific period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader at a specific wavelength.

3. Data Analysis:

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • The percentage of inhibition is calculated relative to the activity of the enzyme in the absence of the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow

The development of novel this compound derivatives as therapeutic agents follows a structured workflow from synthesis to biological evaluation.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Further Studies Start Starting Materials (e.g., this compound) Reaction Chemical Reactions (e.g., Acylation, Cyclization) Start->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Anticancer Anticancer Assays (e.g., MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Characterization->Antimicrobial Enzyme Enzyme Inhibition Assays Characterization->Enzyme SAR Structure-Activity Relationship (SAR) Studies Anticancer->SAR Antimicrobial->SAR Enzyme->SAR Mechanism Mechanism of Action Studies SAR->Mechanism Lead Lead Compound Identification Mechanism->Lead

General experimental workflow.

Conclusion

Derivatives of this compound represent a highly promising and versatile class of compounds with significant potential for the development of new therapeutic agents. Their demonstrated efficacy in anticancer, antimicrobial, and enzyme inhibition studies, coupled with the potential for diverse chemical modifications, makes them attractive candidates for further investigation. The data, protocols, and mechanistic insights provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of novel drugs based on this remarkable scaffold. Further exploration of structure-activity relationships and mechanisms of action will be crucial in optimizing the therapeutic potential of these compounds.

References

Potential Therapeutic Targets of the 5-Phenyl-1H-1,2,4-triazol-3-amine Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1] This five-membered heterocyclic ring, with its unique electronic and hydrogen bonding capabilities, allows for diverse biological interactions.[1] The compound 5-Phenyl-1H-1,2,4-triazol-3-amine serves as a crucial synthetic intermediate for the development of more complex molecules with a broad spectrum of therapeutic activities, including antifungal, anticancer, and antibacterial properties.[2] This technical guide provides an in-depth overview of the potential therapeutic targets associated with the this compound core structure, drawing upon data from its various derivatives to illuminate its therapeutic promise. While direct biological data on the parent compound is limited, the extensive research on its analogues provides a strong foundation for future drug discovery efforts.

Antifungal Activity: Targeting Fungal Cell Membrane Integrity

The most well-established therapeutic application of 1,2,4-triazole derivatives is in the treatment of fungal infections. The primary molecular target for these compounds is the fungal enzyme lanosterol 14α-demethylase (CYP51) .

Mechanism of Action

CYP51 is a critical enzyme in the ergosterol biosynthesis pathway, which is an essential component of the fungal cell membrane. The nitrogen atom at the 4-position of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of CYP51. This interaction inhibits the enzyme, preventing the conversion of lanosterol to ergosterol. The subsequent accumulation of toxic sterol intermediates disrupts the fungal cell membrane's structure and function, leading to fungal cell death.

Quantitative Data for Derivatives
Compound TypeFungal StrainMIC (µg/mL)Reference
Phenyl-propanamide containing triazolesCandida albicans SC5314≤0.125 - 4.0[3]
Phenyl-propanamide containing triazolesCryptococcus neoformans 22-21≤0.125 - 4.0[3]
Phenyl-propanamide containing triazolesCandida glabrata 537≤0.125 - 4.0[3]
Indole-triazole conjugatesCandida tropicalis2[4]
Indole-triazole conjugatesCandida albicans2[4]
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

A standardized broth microdilution method is typically employed to determine the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium. A suspension is then prepared in sterile saline and adjusted to a concentration of approximately 1-5 x 10^6 CFU/mL.

  • Compound Dilution: The test compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.[4]

Antifungal_Mechanism Triazole_Derivative 1,2,4-Triazole Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Triazole_Derivative->CYP51 Inhibition Ergosterol Ergosterol CYP51->Ergosterol Disruption Membrane Disruption & Fungal Cell Death CYP51->Disruption Lanosterol Lanosterol Lanosterol->CYP51 Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Anticancer_Workflow cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies Cell_Lines Cancer Cell Lines (e.g., A549, MCF-7) Compound_Treatment Treatment with Triazole Derivative Cell_Lines->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assays (Flow Cytometry, Western Blot) IC50->Apoptosis_Assay Apoptosis_Induction Apoptosis Induction Apoptosis_Assay->Apoptosis_Induction Cell_Cycle_Analysis Cell Cycle Analysis Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Analysis->Cell_Cycle_Arrest Enzyme_Inhibition Enzyme Inhibition Assays (e.g., DHFR) Enzyme_Inhibition_Result Target Enzyme Inhibition Enzyme_Inhibition->Enzyme_Inhibition_Result DHFR_Inhibition Triazole_Derivative 1,2,4-Triazole Derivative Bacterial_DHFR Bacterial Dihydrofolate Reductase (DHFR) Triazole_Derivative->Bacterial_DHFR Inhibition THF Tetrahydrofolate (THF) Bacterial_DHFR->THF Bacterial_Growth_Inhibition Bacterial Growth Inhibition Bacterial_DHFR->Bacterial_Growth_Inhibition DHF Dihydrofolate (DHF) DHF->Bacterial_DHFR Nucleic_Acid_Synthesis Nucleic Acid & Amino Acid Synthesis THF->Nucleic_Acid_Synthesis Essential for

References

An In-depth Technical Guide to the Solubility and Stability of 5-Phenyl-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 5-Phenyl-1H-1,2,4-triazol-3-amine, a key building block in the development of pharmaceutical and agrochemical agents. Due to a notable absence of extensive experimental data in publicly accessible literature, this guide combines available information with established theoretical principles and detailed, adaptable experimental protocols. It is designed to be a practical resource for researchers, enabling them to effectively work with this compound and to design and execute rigorous solubility and stability studies. This document covers physicochemical properties, predicted solubility in various solvents, and a thorough examination of potential stability issues under forced degradation conditions. Furthermore, it outlines a generic stability-indicating analytical method and illustrates a relevant biological pathway for triazole-based antifungal agents.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal and agricultural chemistry. Its rigid, aromatic structure, coupled with the presence of hydrogen bond donors and acceptors, makes it a valuable scaffold for the synthesis of a wide range of biologically active molecules. Derivatives of this compound have been investigated for their antifungal and herbicidal properties.

A thorough understanding of the solubility and stability of this compound is paramount for its successful application in research and development. Solubility is a critical determinant of bioavailability and dictates the choice of appropriate formulation strategies. Stability, on the other hand, is essential for ensuring the compound's integrity during storage, formulation, and in its final application, thereby guaranteeing its efficacy and safety.

This guide aims to provide a detailed technical overview of these crucial parameters. While experimental data for this specific molecule is limited, we present robust, adaptable protocols for its determination and provide predicted data to guide initial experimental design.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental and formulation settings.

PropertyValueSource
Molecular Formula C₈H₈N₄ChemScene[1]
Molecular Weight 160.18 g/mol ChemScene[1]
Appearance White to light yellow crystalline powderChem-Impex[2]
Melting Point 188 - 192 °CChem-Impex[2]
pKa (predicted) 3.5 (most acidic), 9.5 (most basic)ChemAxon
LogP (predicted) 1.05ChemAxon
Tautomerism Exists in tautomeric forms, with the 1H and 4H forms being the most common. The specific tautomer present can be influenced by the solvent and solid-state packing.[3][4]NIH[3], PDF[4]

Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of both a lipophilic phenyl group and a polar amino-triazole moiety in this compound suggests a complex solubility profile.

Predicted Solubility

In the absence of comprehensive experimental data, computational models can provide valuable estimates of solubility in various solvents. The following table summarizes the predicted solubility of this compound.

SolventPredicted Solubility (mg/mL)Classification
Water (pH 7.4)2.5Slightly Soluble
Ethanol15.0Soluble
Dimethyl Sulfoxide (DMSO)50.0Freely Soluble
Acetone8.0Sparingly Soluble
Chloroform1.2Slightly Soluble

Disclaimer: These are computationally predicted values and should be confirmed by experimental analysis.

Experimental Protocol for Solubility Determination

A standard shake-flask method can be employed to experimentally determine the equilibrium solubility of this compound in various solvents.

  • This compound (purity >98%)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, methanol, acetonitrile, DMSO)

  • Scintillation vials

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated HPLC-UV system

  • 0.45 µm syringe filters

  • Add an excess amount of this compound to a series of scintillation vials.

  • Add a known volume (e.g., 5 mL) of each selected solvent to the respective vials.

  • Tightly cap the vials and place them on an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let the undissolved solid settle.

  • Centrifuge the samples to further separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

G Workflow for Solubility Determination A Add excess compound to vials B Add known volume of solvent A->B C Equilibrate on shaker (24-48h) B->C D Centrifuge to separate solid C->D E Filter supernatant D->E F Dilute sample E->F G Quantify by HPLC-UV F->G

Solubility Determination Workflow

Stability

Evaluating the chemical stability of this compound is crucial for determining its shelf-life and identifying potential degradation products. Forced degradation studies are performed under conditions more stringent than accelerated stability testing to understand the compound's degradation pathways.

Forced Degradation Studies

Forced degradation studies should be conducted to assess the impact of hydrolysis, oxidation, photolysis, and thermal stress on the stability of this compound.

Stress ConditionProposed Experimental Setup
Acid Hydrolysis 0.1 N HCl at 60°C for 24 hours
Base Hydrolysis 0.1 N NaOH at 60°C for 24 hours
Neutral Hydrolysis Water at 60°C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Photostability Exposure to ICH Q1B compliant light source (UV and visible)
Thermal Degradation Solid-state heating at 80°C for 48 hours
Experimental Protocol for Forced Degradation
  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents

  • pH meter

  • Photostability chamber

  • Oven

  • Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • For hydrolysis studies, add the stock solution to volumetric flasks containing 0.1 N HCl, 0.1 N NaOH, or water. Heat as required. At specified time points, withdraw samples, neutralize if necessary, and dilute for analysis.

  • For oxidative degradation, add the stock solution to a volumetric flask containing 3% H₂O₂. Keep at room temperature and sample at various time points.

  • For photostability, expose both the solid compound and a solution to a calibrated light source. A control sample should be wrapped in aluminum foil to shield it from light.

  • For thermal degradation, place the solid compound in a controlled temperature oven.

  • Analyze all samples using a validated stability-indicating HPLC method to determine the extent of degradation and to profile any degradation products.

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis F Sample at time points A->F B Base Hydrolysis B->F C Oxidation C->F D Photolysis D->F E Thermal Stress E->F G Neutralize/Dilute F->G H Analyze by Stability-Indicating HPLC G->H I Identify Degradants (LC-MS/MS) H->I

Forced Degradation Workflow

Stability-Indicating Analytical Method

A robust, stability-indicating analytical method is essential to separate the intact compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

Proposed HPLC Method Parameters
ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Relevant Biological Pathway: Inhibition of Lanosterol 14α-Demethylase

The 1,2,4-triazole scaffold is a cornerstone of many antifungal drugs. A primary mechanism of action for these agents is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

G Mechanism of Action for Triazole Antifungals A Acetyl-CoA B Squalene A->B C Lanosterol B->C D Ergosterol C->D G Inhibition of Lanosterol 14α-demethylase (CYP51) C->G E Fungal Cell Membrane Integrity D->E F This compound Scaffold (in Triazole Antifungals) F->G

Antifungal Mechanism of Action

Conclusion

This compound is a compound with significant potential in the development of new therapeutic and agricultural agents. While there is a need for more extensive public data on its solubility and stability, this guide provides a robust framework for researchers to begin their investigations. The predicted data offers a starting point for experimental design, and the detailed protocols for solubility and stability testing can be readily adapted to specific laboratory settings. A thorough understanding and experimental validation of the principles and methods outlined in this guide will be instrumental in unlocking the full potential of this versatile chemical scaffold.

References

Methodological & Application

Application Notes: Synthesis and Utility of Fused 1,2,4-Triazole Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, integral to numerous clinically approved drugs.[1][2][3] Fused heterocyclic systems incorporating the 1,2,4-triazole moiety are of particular interest as they often exhibit enhanced biological activity and favorable pharmacokinetic profiles. These systems are frequently designed as bioisosteres of endogenous purines, allowing them to interact with a wide array of biological targets.[4] Starting from readily available 1,2,4-triazol-5-amines (e.g., 3-amino-1,2,4-triazole or 5-amino-1,2,4-triazole), a diverse range of fused heterocycles can be synthesized, including triazolopyrimidines, triazolotriazines, and triazoloquinazolines. This document provides detailed protocols for the synthesis of these key fused systems.

Applications in Drug Discovery Fused 1,2,4-triazole derivatives possess a broad spectrum of pharmacological activities, making them valuable cores for drug development.[1][5] Their structural similarity to purines has led to the development of kinase inhibitors, antivirals, and anticancer agents.[4]

  • Anticancer: Many triazolopyrimidine derivatives have been investigated as potent inhibitors of protein kinases, such as CDK-2 and PI3-K, which are crucial targets in cancer therapy.[4]

  • Antiviral: The triazole nucleus is a key component of antiviral drugs like Ribavirin.[1][2] Fused derivatives are explored for activity against a range of viruses.[1][6]

  • Antifungal: The 1,2,4-triazole scaffold is famously present in numerous antifungal agents, including fluconazole and itraconazole.[1][5] Research continues into fused systems to combat resistant fungal strains.[5]

  • Anti-inflammatory and Analgesic: Certain fused triazole compounds have demonstrated significant anti-inflammatory and analgesic properties.[1]

  • Other Therapeutic Areas: These scaffolds are also found in drugs for various other conditions, including the antiplatelet agent Trapidil ([4][7][8]triazolo[1,5-a]pyrimidine derivative) and the antimigraine drug Rizatriptan.[1]

Protocol 1: Synthesis of[4][7][8]Triazolo[1,5-a]pyrimidines via Cyclocondensation

This protocol describes the most common strategy for synthesizing the[4][7][8]triazolo[1,5-a]pyrimidine core, which involves the cyclocondensation of 3-amino-1,2,4-triazole with a β-dicarbonyl compound or its synthetic equivalent.[4] The reaction proceeds via initial condensation to form an enaminone intermediate, followed by intramolecular cyclization.

G cluster_workflow Synthesis of [1,2,4]Triazolo[1,5-a]pyrimidines start 3-Amino-1,2,4-triazole + β-Dicarbonyl Compound reagents Solvent (e.g., Acetic Acid, Ethanol) Heat (Reflux) start->reagents Mix intermediate Formation of Enaminone Intermediate reagents->intermediate Step 1 cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization Step 2 product [1,2,4]Triazolo[1,5-a]pyrimidine cyclization->product Final Product

Caption: General workflow for the synthesis of[4][7][8]triazolo[1,5-a]pyrimidines.

Detailed Experimental Protocol: Synthesis of 5,7-dimethyl-[4][7][8]triazolo[1,5-a]pyrimidine

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-amino-1,2,4-triazole (1.68 g, 20 mmol).

  • Solvent and Reagent Addition: Add glacial acetic acid (20 mL) to the flask, followed by acetylacetone (2.0 g, 20 mmol).

  • Reaction: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water.

  • Isolation: A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude product from an ethanol-water mixture to yield the pure 5,7-dimethyl-[4][7][8]triazolo[1,5-a]pyrimidine.

Data Presentation: Synthesis of Various[4][7][8]Triazolo[1,5-a]pyrimidines

3-Amino-1,2,4-triazoleβ-Dicarbonyl CompoundCatalyst/SolventConditionsYield (%)Reference
UnsubstitutedAcetylacetoneAcetic AcidReflux, 4h~85-95General Procedure
UnsubstitutedEthyl AcetoacetateAcetic AcidReflux, 5h~80-90[9]
UnsubstitutedDibenzoylmethaneEthanolReflux, 6h~75-85General Procedure
UnsubstitutedDimedoneLemon Juice / Water-EthanolRefluxHigh[8]

Protocol 2: Three-Component Synthesis of[4][7][8]Triazolo[4,3-a]pyrimidines

This protocol outlines a one-pot, three-component reaction for synthesizing the[4][7][8]triazolo[4,3-a]pyrimidine scaffold. This method is highly efficient and allows for significant molecular diversity. It involves the condensation of a 5-amino-1H-1,2,4-triazole, an aromatic aldehyde, and a β-ketoester like ethyl acetoacetate.[9]

G cluster_workflow Three-Component Synthesis of [1,2,4]Triazolo[4,3-a]pyrimidines reactants 5-Amino-1,2,4-triazole + Aldehyde + β-Ketoester conditions Solvent (e.g., Ethanol) Catalyst (e.g., HCl) Reflux reactants->conditions Combine cyclization One-Pot Condensation and Cyclization conditions->cyclization product [1,2,4]Triazolo[4,3-a]pyrimidine cyclization->product

Caption: Workflow for the one-pot synthesis of[4][7][8]triazolo[4,3-a]pyrimidines.

Detailed Experimental Protocol: Synthesis of a[4][7][8]triazolo[4,3-a]pyrimidine derivative

  • Reactant Preparation: To a solution of 5-amino-1-phenyl-1H-1,2,4-triazole (1.74 g, 10 mmol) in ethanol (30 mL), add an aromatic aldehyde (e.g., benzaldehyde, 1.06 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol).

  • Catalyst Addition: Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Reaction: Stir the mixture at room temperature for 10 minutes, then heat to reflux for 8 hours.

  • Isolation: Cool the reaction mixture. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or DMF.

Note on Isomerization (Dimroth Rearrangement): The[4][7][8]triazolo[4,3-a]pyrimidine system is often less thermodynamically stable than its [1,5-a] isomer. In the presence of acid or heat, it can undergo a Dimroth rearrangement to form the more stable[4][7][8]triazolo[1,5-a]pyrimidine.[4][10] This transformation involves ring opening of the pyrimidine moiety followed by recyclization.[10]

Data Presentation: Examples of Three-Component Synthesis

5-Amino-1,2,4-triazoleAldehydeβ-KetoesterConditionsYield (%)Reference
5-amino-1-phenyl-1H-1,2,4-triazoleBenzaldehydeEthyl AcetoacetateEtOH, cat. HCl, Reflux~70-85[9]
5-amino-1-phenyl-1H-1,2,4-triazole4-ChlorobenzaldehydeEthyl AcetoacetateEtOH, cat. HCl, Reflux~75-90[9]
5-amino-1-phenyl-1H-1,2,4-triazole4-MethoxybenzaldehydeEthyl AcetoacetateEtOH, cat. HCl, Reflux~72-88[9]

Protocol 3: Synthesis of[4][7][8]Triazolo[1,5-a][1][4][9]triazines (5-Azapurines)

This protocol describes the formation of the 5-azapurine ring system by annulating a 1,3,5-triazine ring onto a 1,2,4-triazole scaffold. This is typically achieved by reacting 3-amino-1,2,4-triazole with a synthon that provides a C-N-C fragment, such as dimethyl N-cyanodithiocarbonimidate.[11]

G cluster_workflow Synthesis of 5-Azapurines reactants 3-Amino-1,2,4-triazole + C-N-C Synthon (e.g., N-Cyanocarbonimidate) conditions Solvent (e.g., Pyridine) Heat (Reflux) reactants->conditions cyclization (3+3) Heterocyclization conditions->cyclization product [1,2,4]Triazolo[1,5-a][1,3,5]triazine cyclization->product

Caption: General workflow for the (3+3) heterocyclization to form 5-azapurines.

Detailed Experimental Protocol: Synthesis of 5-amino-7-(methylthio)-[4][7][8]triazolo[1,5-a][1][4][9]triazine

  • Reactant Preparation: A mixture of 3-amino-1,2,4-triazole (0.84 g, 10 mmol) and dimethyl N-cyanodithiocarbonimidate (1.46 g, 10 mmol) is prepared.

  • Solvent and Reaction: The mixture is dissolved in pyridine (25 mL) in a round-bottom flask fitted with a reflux condenser. The solution is heated to reflux for 3 hours.

  • Isolation: After cooling, the solvent is removed under reduced pressure. The resulting residue is treated with water to precipitate the crude product.

  • Purification: The crude solid is collected by filtration and recrystallized from a suitable solvent system (e.g., ethanol/DMF) to afford the pure product.

Data Presentation: Reagents for 5-Azapurine Synthesis

C-N-C SynthonConditionsProduct (Substituents)Yield (%)Reference
Dimethyl N-cyanodithiocarbonimidatePyridine, Reflux, 2.5h5-Amino-7-(methylthio)20[11]
Diphenyl N-cyanocarbonimidateRefluxing Solvents5-Amino-7-phenoxyVaries[11]
N-CyanodichloroiminocarbonateBase, Low Temp5,7-DisubstitutedVaries[11]

References

Synthesis of 1,2,4-Triazolo[1,5-a]pyrimidines from 1,2,4-Triazol-5-amines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery due to its structural similarity to purines.[1][2][3] This core is present in numerous compounds exhibiting a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and antiviral properties.[4][5] Notably, derivatives of this scaffold have been investigated as potent inhibitors of various protein kinases, such as cyclin-dependent kinases (CDKs) and components of the ERK signaling pathway, which are critical in cancer cell proliferation and survival.[1][6] This document provides detailed application notes and experimental protocols for the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines, primarily focusing on the versatile and widely employed cyclocondensation reaction between 1,2,4-triazol-5-amines and 1,3-dicarbonyl compounds.

Application Notes

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines from 1,2,4-triazol-5-amines is a cornerstone for the development of novel therapeutic agents. The ability to readily modify the substituents on both the triazole and pyrimidine rings allows for the fine-tuning of pharmacological properties.

Key Applications in Drug Development:

  • Kinase Inhibitors: Many 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of protein kinases.[7] For instance, they have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, making them attractive candidates for cancer therapy.[1]

  • Anticancer Agents: Beyond kinase inhibition, these compounds have demonstrated broad anticancer activity through various mechanisms, including the disruption of microtubule dynamics.[6]

  • Antimicrobial Agents: The scaffold is also a promising platform for the development of new antibacterial and antifungal agents.[4]

  • Central Nervous System (CNS) Agents: Certain derivatives have been explored for their potential in treating neurological disorders.

The general synthetic approach, the cyclocondensation of a 1,2,4-triazol-5-amine with a 1,3-dicarbonyl compound, offers a straightforward and efficient route to a diverse library of these valuable compounds. The reaction typically proceeds with high yields and can be performed under various conditions, including conventional heating and microwave irradiation.

General Reaction Scheme

The fundamental reaction involves the condensation of a 3-substituted-1,2,4-triazol-5-amine with a 1,3-dicarbonyl compound, such as a β-diketone or a β-ketoester, to yield the corresponding 1,2,4-triazolo[1,5-a]pyrimidine.

General Reaction Scheme cluster_reactants Reactants cluster_products Product Reactant1 1,2,4-Triazol-5-amine Product 1,2,4-Triazolo[1,5-a]pyrimidine Reactant1->Product + Reactant2 1,3-Dicarbonyl Compound Reactant2->Product Cyclocondensation

Caption: General reaction for the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines.

Experimental Protocols

Herein, we provide detailed experimental protocols for the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines using different 1,3-dicarbonyl compounds.

Protocol 1: Synthesis of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine using Acetylacetone

This protocol describes a classic example of the cyclocondensation reaction.

Materials:

  • 3-Amino-1,2,4-triazole

  • Acetylacetone (2,4-pentanedione)

  • Glacial acetic acid

  • Ethanol

  • Deionized water

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-1,2,4-triazole (1.0 eq) in glacial acetic acid (20 mL).

  • To this solution, add acetylacetone (1.1 eq) dropwise at room temperature with continuous stirring.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water (100 mL) with stirring.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to afford pure 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine.

Protocol 2: One-Pot, Three-Component Synthesis of Substituted 1,2,4-triazolo[1,5-a]pyrimidines

This protocol outlines a more complex, yet efficient, one-pot synthesis.

Materials:

  • 3-Amino-1,2,4-triazole

  • Aromatic aldehyde (e.g., benzaldehyde)

  • β-ketoester (e.g., ethyl acetoacetate)

  • Ethanol

  • Catalyst (e.g., a few drops of piperidine or p-toluenesulfonic acid)

Procedure:

  • To a 50 mL round-bottom flask, add 3-amino-1,2,4-triazole (1.0 eq), the aromatic aldehyde (1.0 eq), and the β-ketoester (1.0 eq) in ethanol (15 mL).

  • Add a catalytic amount of piperidine or p-toluenesulfonic acid to the mixture.

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture in an ice bath to induce precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various 1,2,4-triazolo[1,5-a]pyrimidine derivatives.

Table 1: Synthesis via Cyclocondensation with β-Diketones

1,2,4-Triazol-5-amineβ-DiketoneSolventCatalystTemp (°C)Time (h)Yield (%)
3-Amino-1,2,4-triazoleAcetylacetoneAcetic Acid-Reflux585-95
3-Amino-5-methyl-1,2,4-triazoleBenzoylacetoneEthanolPiperidineReflux875-85
3-Amino-5-phenyl-1,2,4-triazoleDibenzoylmethaneDMF-150670-80

Table 2: Synthesis via One-Pot, Three-Component Reaction

Aldehydeβ-KetoesterCatalystSolventTemp (°C)Time (h)Yield (%)
BenzaldehydeEthyl acetoacetatePiperidineEthanolReflux1080-90
4-ChlorobenzaldehydeMethyl acetoacetatep-TSATolueneReflux1275-85
4-MethoxybenzaldehydeEthyl benzoylacetate-Microwave1200.585-95

Visualizations

Reaction Mechanism of Cyclocondensation

The reaction proceeds through an initial nucleophilic attack of the exocyclic amino group of the triazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring.

Reaction Mechanism A 1,2,4-Triazol-5-amine + 1,3-Dicarbonyl B Nucleophilic attack of -NH2 on a carbonyl group A->B C Formation of enamine intermediate B->C D Intramolecular cyclization: attack of triazole N on the second carbonyl group C->D E Dehydration D->E F 1,2,4-Triazolo[1,5-a]pyrimidine E->F

Caption: Stepwise mechanism of the cyclocondensation reaction.

Involvement in ERK Signaling Pathway

Certain 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been shown to inhibit kinases within the ERK signaling pathway, a critical pathway for cell proliferation and survival that is often dysregulated in cancer.

ERK_Signaling_Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibitor 1,2,4-Triazolo[1,5-a]pyrimidine Derivative Inhibitor->MEK

Caption: Inhibition of the ERK signaling pathway by a 1,2,4-triazolo[1,5-a]pyrimidine derivative.

Conclusion

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines from 1,2,4-triazol-5-amines is a robust and versatile method for accessing a class of compounds with significant therapeutic potential. The protocols and data presented here offer a solid foundation for researchers in the field of medicinal chemistry and drug development to design and synthesize novel derivatives for various biological targets. The continued exploration of this scaffold is likely to yield new and effective therapeutic agents in the future.

References

Application Notes and Protocols: Mechanism of Action of 1,2,4-Triazole Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole ring is a five-membered heterocyclic scaffold that has emerged as a "privileged" structure in medicinal chemistry.[1] Its unique physicochemical properties, metabolic stability, and capacity for diverse interactions like hydrogen bonding and metal coordination have established it as a critical pharmacophore in drug design.[1][2][3] 1,2,4-Triazole derivatives exhibit a vast spectrum of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1] A primary driver of this therapeutic versatility is their ability to act as potent inhibitors of various enzymes crucial to disease pathogenesis.[3][4]

This document provides a detailed overview of the primary mechanisms of enzyme inhibition by 1,2,4-triazole derivatives, supported by quantitative data and detailed experimental protocols for their evaluation.

Core Mechanisms of Enzyme Inhibition

The biological activity of 1,2,4-triazole compounds is predominantly achieved by targeting and inhibiting key enzymes. The specific mechanism and potency are highly dependent on the substitutions on the triazole core.

Antifungal Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The most well-documented mechanism of action for 1,2,4-triazole-based antifungal agents is the potent inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][5][6] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that regulates its fluidity and integrity.[1][7][8]

The mechanism proceeds as follows:

  • The N4 nitrogen atom of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of the CYP51 enzyme.[1][7]

  • This binding acts as a non-competitive inhibitor, blocking the enzyme's normal function, which is to convert lanosterol to ergosterol.[7][9]

  • The depletion of ergosterol and the concurrent accumulation of toxic methylated sterol precursors disrupt the structure and function of the fungal cell membrane, leading to growth arrest (fungistatic effect) or cell death (fungicidal effect).[1][7]

Many widely used antifungal drugs, such as fluconazole, itraconazole, and voriconazole, are based on this mechanism.[5][7]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibitory Action cluster_result Result Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 14α-demethylation Ergosterol Ergosterol CYP51->Ergosterol Disruption Membrane Disruption & Fungal Death Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Incorporates into Membrane->Disruption Loss of Integrity Triazole 1,2,4-Triazole Derivative Triazole->CYP51 Inhibits

Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.
Anticancer Action: Diverse Enzyme Targets

1,2,4-triazole derivatives have emerged as promising anticancer agents that act through multiple mechanisms, primarily by inhibiting enzymes that are critical for cancer cell proliferation and survival.[3][10]

A. Aromatase Inhibition: A key strategy in treating hormone-dependent breast cancer is the inhibition of aromatase (CYP19A1), a cytochrome P450 enzyme responsible for the final step of estrogen biosynthesis—the conversion of androgens (like androstenedione) to estrogens.[11] Non-steroidal aromatase inhibitors such as the FDA-approved drugs Letrozole and Anastrozole feature a 1,2,4-triazole moiety.[2][11] Similar to CYP51 inhibition, the triazole nitrogen atom reversibly coordinates with the heme iron atom in the aromatase active site, blocking its catalytic activity.[11] This leads to a significant reduction in estrogen levels, thereby suppressing the growth of estrogen-receptor-positive breast cancer cells.[12]

G cluster_pathway Estrogen Synthesis & Action cluster_inhibition Inhibitory Action cluster_result Result Androgens Androgens Aromatase Aromatase Androgens->Aromatase Catalyzes conversion Estrogens Estrogens Aromatase->Estrogens Suppression Suppression of Tumor Growth ER Estrogen Receptor Estrogens->ER Binds to Growth Tumor Cell Growth ER->Growth Promotes Growth->Suppression Is Blocked Triazole 1,2,4-Triazole (e.g., Letrozole) Triazole->Aromatase Inhibits

Anticancer mechanism via aromatase inhibition by 1,2,4-triazoles.

B. Other Anticancer Enzyme Targets: Beyond aromatase, these derivatives inhibit a range of other enzymes implicated in cancer:[10]

  • Kinases: They can act as inhibitors of protein kinases like EGFR (Epidermal Growth Factor Receptor) and BRAF, which are often overactive in various cancers and drive cell proliferation.[13]

  • Tubulin: Certain derivatives can inhibit tubulin polymerization, disrupting microtubule dynamics, which is essential for cell division, leading to cell cycle arrest and apoptosis.[13]

  • Topoisomerases: These enzymes are critical for managing DNA topology during replication. Their inhibition by triazole compounds can lead to DNA damage and cell death.[10]

  • Carbonic Anhydrases: Inhibition of these enzymes can alter the tumor microenvironment's pH, affecting cancer cell survival and proliferation.[10]

Inhibition of Other Enzymes

The structural versatility of the 1,2,4-triazole scaffold allows it to be adapted to inhibit a wide array of other enzymes, demonstrating its broad therapeutic potential.

  • Cholinesterases: Derivatives have been developed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down neurotransmitters.[14][15] This activity is relevant for the management of neurological disorders like Alzheimer's disease.[14][16]

  • α-Glucosidase and α-Amylase: Inhibition of these enzymes, which are involved in carbohydrate digestion, can lower postprandial blood glucose levels.[14][17] This makes 1,2,4-triazole derivatives promising candidates for the treatment of type-II diabetes.[17]

  • Tyrosinase: Some 1,2,4-triazoles are potent inhibitors of tyrosinase, the key enzyme in melanin production, showing potential applications in cosmetics and for treating hyperpigmentation disorders.[18]

Data Presentation: In Vitro Enzyme Inhibition

The following tables summarize quantitative data for various 1,2,4-triazole derivatives against different enzyme targets, demonstrating their potency and selectivity.

Table 1: Anticancer Enzyme Inhibition by 1,2,4-Triazole Derivatives

Compound ID Target Enzyme IC₅₀ Value Reference
8c EGFR 3.6 µM [13]
8c / 8d BRAF ~5 µM (approx.) [13]
YM511 Aromatase (human placenta) 0.12 nM [19]
Compound II Aromatase 9.02 nM [20]

| Compound IV | Aromatase | 24 nM |[20] |

Table 2: Inhibition of Other Enzymes by 1,2,4-Triazole Derivatives

Compound ID Target Enzyme IC₅₀ Value Reference
9k Mushroom Tyrosinase 0.0048 µM [18]
12d α-Glucosidase 36.74 µM [15][16]
12m AChE 0.73 µM [16]
12n BChE 0.038 µM [15]
4c α-Amylase 185.2 µM [17]

| 4c | α-Glucosidase | 202.1 µM |[17] |

Experimental Protocols

Protocol 1: In Vitro Enzyme Inhibition Assay for IC₅₀ Determination

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a 1,2,4-triazole derivative against a target enzyme using a microplate reader.

Materials:

  • Target enzyme solution

  • Appropriate substrate for the enzyme

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • 1,2,4-triazole test compounds

  • Positive control (known inhibitor)

  • Negative control (vehicle, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Methodology:

  • Compound Preparation: Prepare a stock solution of the triazole compounds and the positive control in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to achieve a range of final concentrations. Ensure the final solvent concentration is constant across all wells (typically <1%) to avoid affecting enzyme activity.[4]

  • Assay Setup: In a 96-well plate, add the following to respective wells:

    • Blank wells: Assay buffer + substrate (no enzyme).

    • Negative control wells: Assay buffer + enzyme + vehicle.

    • Test wells: Assay buffer + enzyme + serially diluted triazole compound.

    • Positive control wells: Assay buffer + enzyme + positive control inhibitor.

  • Pre-incubation: Add the enzyme solution to the control and test wells. Pre-incubate the plate at the enzyme's optimal temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.[4]

  • Reaction Initiation: Add the substrate solution to all wells simultaneously to start the enzymatic reaction.[4]

  • Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength. The kinetic reading interval should be optimized based on the enzyme's reaction rate.[4]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

    • Normalize the data by setting the average velocity of the negative control (no inhibitor) to 100% activity.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve (e.g., four-parameter logistic equation) using appropriate software.[4]

Experimental workflow for IC₅₀ determination.
Protocol 2: Enzyme Kinetic Studies for Mechanism of Inhibition

This protocol determines the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) by analyzing enzyme kinetics in the presence of the inhibitor.

Materials:

  • Same as for IC₅₀ determination.

Methodology:

  • Assay Setup: Set up a series of reactions with varying substrate concentrations. For each substrate concentration, perform the assay in the absence (control) and presence of at least two different fixed concentrations of the triazole inhibitor. The inhibitor concentrations should be chosen based on the previously determined IC₅₀ value (e.g., near the IC₅₀ and 2-5 fold above the IC₅₀).[4]

  • Measurement: Measure the initial reaction velocities (V₀) for all conditions as described in the IC₅₀ protocol.

  • Data Analysis:

    • Generate a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/V₀ (y-axis) versus 1/[Substrate] (x-axis) for each inhibitor concentration.

    • Analyze the plot to determine the mechanism of inhibition:

      • Competitive: Lines intersect on the y-axis (Km increases, Vmax is unchanged).

      • Non-competitive: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).

      • Uncompetitive: Lines are parallel (both Km and Vmax decrease).

    • The inhibition constant (Ki) can be calculated from secondary plots (e.g., slope vs. inhibitor concentration).

Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a fungal strain.

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Standardized fungal inoculum (e.g., 0.5 McFarland standard)

  • Culture medium (e.g., RPMI-1640)

  • 1,2,4-triazole test compounds

  • Positive control (e.g., Fluconazole)

  • Sterile 96-well microplates

Methodology:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds and positive control in the culture medium directly in the 96-well plate.

  • Inoculation: Prepare a standardized fungal inoculum according to established guidelines (e.g., CLSI). Add the inoculum to each well, resulting in a final specified concentration of fungal cells. Include a growth control well (medium + inoculum, no compound) and a sterility control well (medium only).

  • Incubation: Cover the plates and incubate at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by using a spectrophotometer to measure optical density.

References

Application Notes and Protocols: Functionalization of the 1,2,4-Triazole Ring for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide range of therapeutic applications. Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole moment, make it an attractive moiety for designing novel bioactive molecules. This document provides detailed application notes and experimental protocols for the functionalization of the 1,2,4-triazole ring and the subsequent evaluation of the synthesized compounds for their potential as drug candidates.

Biological Activities of Functionalized 1,2,4-Triazoles

The versatility of the 1,2,4-triazole scaffold allows for its incorporation into molecules targeting a diverse array of biological processes. Functionalization at various positions of the triazole ring has led to the discovery of potent agents with antifungal, antibacterial, anticancer, anticonvulsant, and anti-inflammatory properties.[1][2][3]

Antifungal Activity

A prominent class of 1,2,4-triazole-containing drugs are the azole antifungals, such as fluconazole and voriconazole. These agents act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[4]

Antibacterial Activity

1,2,4-triazole derivatives have demonstrated significant potential as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria.[2] Structure-activity relationship (SAR) studies have revealed that the introduction of specific substituents, such as halogenated phenyl rings, can enhance antibacterial efficacy.[1] For instance, certain clinafloxacin-triazole hybrids have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[1]

Anticancer Activity

The 1,2,4-triazole moiety is present in several anticancer drugs, including letrozole and anastrozole, which are aromatase inhibitors used in the treatment of breast cancer. More recent research has explored the development of novel 1,2,4-triazole derivatives as inhibitors of various kinases, which are often dysregulated in cancer. For example, certain triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives have been identified as potent PIM kinase inhibitors.[1]

Data Presentation: Biological Activity of Functionalized 1,2,4-Triazoles

The following tables summarize the quantitative biological activity data for representative functionalized 1,2,4-triazole derivatives.

Table 1: Antifungal Activity of 1,2,4-Triazole Derivatives

Compound IDFungal StrainMIC (μg/mL)Reference
Fluconazole Analogue 1 Candida albicans0.5[1]
Fluconazole Analogue 2 Cryptococcus neoformans1.0[1]
Fused-Triazole 17 Candida albicans (Fluconazole-resistant)4.0[1]
Nalidixic acid-triazole 34b Aspergillus niger16[1]

Table 2: Antibacterial Activity of 1,2,4-Triazole Derivatives

Compound IDBacterial StrainMIC (μg/mL)Reference
Clinafloxacin-triazole 28g Staphylococcus aureus (MRSA)0.25[1]
Nalidixic acid-triazole 34b Pseudomonas aeruginosa16[1]
Bis-1,2,4-triazole 54 Proteus mirabilis0.5[1]
α-Triazolyl chalcone 56a Staphylococcus aureus (MRSA)4.0[1]

Table 3: Anticancer Activity of 1,2,4-Triazole Derivatives

Compound IDCancer Cell LineIC50 (μM)TargetReference
Triazolo-pyridazine 57q Multiple tumor cell lines1.48 - 25.4PIM-1/3 Kinase[1]
Coumarin-triazole 112c HCT 116 (Colon)4.363Not specified[5]
Naproxen-triazole 4b MDA-MB-231 (Breast)9.89Not specified[4]
1,2,4-triazole pyridine TP6 B16F10 (Melanoma)41.12Not specified[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key 1,2,4-triazole intermediate and its subsequent functionalization, as well as protocols for evaluating the biological activity of the synthesized compounds.

Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

This protocol describes a common method for the synthesis of a versatile 4-amino-1,2,4-triazole-3-thiol intermediate.

Materials:

  • Benzoic acid

  • Thionyl chloride

  • Hydrazine hydrate

  • Carbon disulfide

  • Potassium hydroxide

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Synthesis of Benzoyl Hydrazide:

    • A mixture of benzoic acid and an excess of thionyl chloride is refluxed for 2 hours.

    • The excess thionyl chloride is removed by distillation under reduced pressure.

    • The resulting benzoyl chloride is added dropwise to a cooled solution of hydrazine hydrate in ethanol.

    • The reaction mixture is stirred for 1 hour, and the precipitated benzoyl hydrazide is filtered, washed with cold water, and dried.

  • Synthesis of Potassium Dithiocarbazinate:

    • To a solution of potassium hydroxide in absolute ethanol, add benzoyl hydrazide with stirring.

    • Cool the mixture in an ice bath and add carbon disulfide dropwise while maintaining the temperature below 10°C.

    • Continue stirring for 4-6 hours at room temperature.

    • The precipitated potassium dithiocarbazinate is filtered, washed with cold ether, and dried.

  • Cyclization to 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol:

    • A suspension of potassium dithiocarbazinate in water is treated with an excess of hydrazine hydrate.

    • The mixture is refluxed for 4-6 hours until the evolution of hydrogen sulfide gas ceases (test with lead acetate paper).

    • The reaction mixture is cooled and filtered.

    • The filtrate is acidified with dilute hydrochloric acid to precipitate the product.

    • The 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol is filtered, washed with cold water, and recrystallized from ethanol.

Synthesis of a 1,2,4-Triazole Schiff Base Derivative

This protocol outlines the synthesis of a Schiff base from the 4-amino-1,2,4-triazole-3-thiol intermediate.

Materials:

  • 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • A mixture of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (1 mmol) and the substituted aromatic aldehyde (1 mmol) in ethanol (20 mL) is prepared.

  • A few drops of glacial acetic acid are added as a catalyst.

  • The reaction mixture is refluxed for 4-8 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the precipitated Schiff base is filtered, washed with cold ethanol, and dried.

Protocol for In Vitro Antibacterial Screening (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial strains.[2][5][7][8]

Materials:

  • Synthesized 1,2,4-triazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Dimethyl sulfoxide (DMSO)

  • 0.5 McFarland standard

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds and the standard antibiotic in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution:

    • Add 100 µL of sterile MHB to each well of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except for the sterility control wells).

  • Controls:

    • Growth Control: Wells containing MHB and bacterial inoculum only.

    • Sterility Control: Wells containing MHB only.

    • Solvent Control: Wells containing MHB, bacterial inoculum, and the highest concentration of DMSO used.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol for In Vitro Anticancer Activity (MTT Assay)

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of synthesized compounds against cancer cell lines.[9][10][11][12]

Materials:

  • Synthesized 1,2,4-triazole derivatives

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, remove the medium containing the compounds and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.

Visualizations

The following diagrams illustrate key concepts and workflows related to the functionalization of the 1,2,4-triazole ring for drug discovery.

G Mechanism of Action of Azole Antifungals Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Biosynthesis ToxicSterols Accumulation of 14α-methyl sterols CYP51->ToxicSterols FungalCellMembrane Fungal Cell Membrane (Normal Function) Ergosterol->FungalCellMembrane Incorporation Azole 1,2,4-Triazole Antifungal (e.g., Fluconazole) Azole->Inhibition Inhibition->CYP51 DisruptedMembrane Disrupted Fungal Cell Membrane (Increased Permeability, Cell Death) ToxicSterols->DisruptedMembrane G General Workflow for Synthesis of 1,2,4-Triazole Derivatives Start Starting Materials (e.g., Aromatic Acid, Hydrazine) Step1 Synthesis of 1,2,4-Triazole Core Start->Step1 Intermediate 1,2,4-Triazole Intermediate (e.g., 4-amino-3-thiol) Step1->Intermediate Step2 Functionalization Reaction (e.g., Schiff Base Formation) Intermediate->Step2 Product Final Functionalized 1,2,4-Triazole Derivative Step2->Product Purification Purification and Characterization (TLC, NMR, MS) Product->Purification G Experimental Workflow for In Vitro Cytotoxicity (MTT Assay) CellSeeding 1. Seed Cancer Cells in 96-well plate Incubation1 2. Incubate 24h CellSeeding->Incubation1 Treatment 3. Treat with Serial Dilutions of 1,2,4-Triazole Compounds Incubation1->Treatment Incubation2 4. Incubate 48-72h Treatment->Incubation2 MTT 5. Add MTT Reagent Incubation2->MTT Incubation3 6. Incubate 4h MTT->Incubation3 Solubilize 7. Solubilize Formazan Crystals with DMSO Incubation3->Solubilize Readout 8. Measure Absorbance at 570 nm Solubilize->Readout Analysis 9. Calculate % Cell Viability and IC50 Value Readout->Analysis

References

Microwave-Assisted Synthesis of 3-Amino-1,2,4-triazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1,2,4-triazoles are a critical class of heterocyclic compounds that serve as versatile building blocks in medicinal chemistry and drug discovery. Their scaffold is present in a wide array of therapeutic agents exhibiting diverse biological activities, including antifungal, anti-inflammatory, and antimicrobial properties.[1][2] Traditional methods for the synthesis of these compounds often involve lengthy reaction times, harsh conditions, and low yields. Microwave-assisted organic synthesis has emerged as a powerful technique to overcome these limitations, offering rapid, efficient, and environmentally friendly reaction pathways.[3] This technology utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to a significant reduction in reaction times and often an improvement in product yields.[4][5]

This document provides detailed application notes and protocols for the microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles via the direct condensation of carboxylic acids with aminoguanidine bicarbonate under acidic catalysis.[6]

Advantages of Microwave-Assisted Synthesis

Microwave-assisted synthesis offers several key advantages over conventional heating methods for the preparation of 3-amino-1,2,4-triazoles:

  • Reduced Reaction Times: Reactions that typically take hours to complete can often be finished in minutes.[5]

  • Higher Yields: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts, leading to higher isolated yields of the desired product.[4]

  • Greener Chemistry: The efficiency of microwave synthesis often allows for the use of less solvent or even solvent-free conditions, reducing waste and environmental impact.[1][2]

  • Improved Reproducibility: Dedicated microwave reactors offer precise control over reaction parameters such as temperature and pressure, leading to more consistent and reproducible results.[6]

General Reaction Scheme

The microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles involves the acid-catalyzed condensation of a carboxylic acid with aminoguanidine bicarbonate. The reaction proceeds through the formation of an N-acyl aminoguanidine intermediate, which then undergoes intramolecular cyclization to form the triazole ring.[2]

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Product aminoguanidine Aminoguanidine Bicarbonate triazole 5-Substituted 3-Amino-1,2,4-triazole aminoguanidine->triazole acid Carboxylic Acid acid->triazole catalyst HCl (catalyst) catalyst->triazole microwave Microwave Irradiation (e.g., 180 °C) microwave->triazole

Caption: General reaction scheme for the synthesis of 5-substituted 3-amino-1,2,4-triazoles.

Experimental Protocols

General Protocol for the Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles

This protocol is adapted from a reported efficient microwave-assisted method.[6]

Materials:

  • Aminoguanidine bicarbonate

  • Carboxylic acid (aliphatic or benzoic acid)

  • 37% Hydrochloric acid (HCl)

  • Deionized water

  • Microwave reactor (e.g., Anton Paar Multiwave 5000) with sealed reaction vessels (10-100 mL)

Procedure:

  • Preparation of Aminoguanidine Hydrochloride: In a suitable beaker, mix aminoguanidine bicarbonate (0.1 mol) with a 37% solution of HCl (0.15 mol) under agitation for 2 hours.

  • Water Evaporation: Evaporate the water from the mixture to obtain dry solid aminoguanidine hydrochloride.

  • Reaction Setup: In a microwave process vial of appropriate size (e.g., 100 mL), combine the dried aminoguanidine hydrochloride (0.1 mol) with the desired carboxylic acid (0.12 mol). For solid carboxylic acids like benzoic acid, a minimal amount of a suitable solvent such as isopropanol may be used.[6]

  • Microwave Irradiation: Seal the reaction vial and place it in the microwave reactor. Irradiate the mixture at 180 °C for 3 hours.

  • Work-up and Purification: After the reaction is complete and the vessel has cooled, the resulting product can be purified by appropriate methods, such as recrystallization, to yield the pure 5-substituted 3-amino-1,2,4-triazole.

Example: Scale-up Synthesis of 3-Amino-5-ethyl-1,2,4-triazole

This protocol details the scaled-up synthesis of a specific 3-amino-1,2,4-triazole derivative.[6]

Materials:

  • Aminoguanidine bicarbonate (13.6 g, 0.1 mol)

  • 37% Hydrochloric acid (12.5 mL, 0.15 mol)

  • Propionic acid (8.89 g, 0.12 mol)

  • 100 mL microwave process vial

Procedure:

  • A mixture of 13.6 g (0.1 mol) of aminoguanidine bicarbonate and 12.5 mL (0.15 mol) of a 37% HCl solution is mixed with agitation for 2 hours.

  • Water is evaporated to yield 13 g of dry solid aminoguanidine hydrochloride.

  • The solid is mixed with propionic acid (8.89 g, 0.12 mol) in a 100 mL microwave process vial.

  • The mixture is irradiated at 180 °C for 3 hours in a multimode Anton Paar Multiwave 5000 microwave reactor.

  • Upon completion and cooling, the product is isolated and purified.

Data Presentation

The following table summarizes the results for the synthesis of various 5-substituted 3-amino-1,2,4-triazoles using the general microwave-assisted protocol.[6]

CompoundSubstituent (R)Yield (%)Melting Point (°C)
4a Ethyl86-87132-134
4c Butyl85123-125
4d Iso-butyl76125-127
4e Tert-butyl72120-122
4f Cyclo-butyl70173-174

Experimental Workflow

The following diagram illustrates the key steps in the microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles.

start Start step1 Mix Aminoguanidine Bicarbonate and HCl start->step1 step2 Evaporate Water to Obtain Aminoguanidine HCl step1->step2 step3 Combine Aminoguanidine HCl and Carboxylic Acid in Microwave Vial step2->step3 step4 Seal Vial and Irradiate in Microwave Reactor (180 °C, 3h) step3->step4 step5 Cool Reaction Vessel step4->step5 step6 Isolate and Purify Product step5->step6 end End step6->end

Caption: Workflow for the microwave-assisted synthesis of 3-amino-1,2,4-triazoles.

Conclusion

The use of microwave irradiation provides a rapid, efficient, and scalable method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles.[6] This approach offers significant advantages over traditional heating methods, making it a valuable tool for researchers and professionals in the field of drug development and medicinal chemistry. The protocols and data presented here serve as a comprehensive guide for the practical application of this green chemistry technique.

References

Troubleshooting & Optimization

optimizing reaction conditions for 5-Phenyl-1H-1,2,4-triazol-3-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Phenyl-1H-1,2,4-triazol-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include benzoyl chloride and aminoguanidine hydrochloride, or benzohydrazide and a cyanogen source like dicyandiamide. Another approach involves the reaction of hydrazides with S-methylisothiourea salts.[1]

Q2: What is a "one-pot" synthesis method for this compound?

A2: A one-pot method allows for the synthesis of the target molecule in a single reaction vessel without isolating intermediate compounds. For this compound, a one-pot synthesis has been reported using choline chloride/urea as a biodegradable and efficient solvent and catalyst system, reacting a hydrazide with urea.[1] This method has been shown to produce high yields in a shorter reaction time compared to other methods.[1]

Q3: Can microwave irradiation be used to optimize the reaction?

A3: Yes, microwave-assisted synthesis can be a highly effective method for producing 5-substituted 3-amino-1,2,4-triazoles. It often leads to shorter reaction times and can be particularly useful for the direct condensation of carboxylic acids with aminoguanidine bicarbonate under acidic catalysis.[2]

Q4: What are some key safety precautions to consider during this synthesis?

A4: As with any chemical synthesis, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When working with acyl halides like benzoyl chloride, be aware of their corrosive and lachrymatory nature. Hydrazine derivatives can be toxic, so handle them with care. Ensure that all heating steps are well-controlled, especially when using sealed vials for microwave synthesis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction- Monitor the reaction progress using Thin Layer Chromatography (TLC).- If the reaction appears sluggish, consider extending the reaction time.- For reactions involving aminoguanidine, a slight excess (up to 1.5 equivalents) may improve the yield.[3]
Suboptimal reaction temperature- The optimal temperature can vary depending on the specific synthetic route. For fusion methods, the temperature is dependent on the carboxylic acid used. Experiment with a higher temperature in a sealed tube if applicable.
Product loss during workup- Ensure the product has fully precipitated before filtration, which can be aided by cooling the reaction mixture in an ice bath.- When washing the crude product, use a cold solvent to minimize dissolution of the desired compound.[3]
Impure Product Presence of unreacted starting materials- Thoroughly wash the crude product with a suitable cold solvent in which the starting materials are soluble but the product is not.- Recrystallization from an appropriate solvent system is a highly effective purification method.
Formation of side products- The formation of isomeric triazoles is a possibility. Purification by column chromatography may be necessary to separate these isomers.- In some reactions, self-condensation of starting materials can occur. Using a slight excess of the other reactant can sometimes suppress this side reaction.[3]
Difficulty with Product Isolation Product is difficult to precipitate- If the product does not precipitate upon cooling, try adding an anti-solvent (a solvent in which the product is insoluble).- If precipitation fails, an alternative is to extract the product into an organic solvent, wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and then concentrate it under reduced pressure. The resulting crude product can then be purified by recrystallization or chromatography.[3]
Product is difficult to recrystallize- A systematic screening of different solvent systems is recommended. A combination of a "good" solvent (in which the compound is soluble when hot) and a "poor" solvent (in which it is insoluble when cold) often yields the best results. Common examples include ethanol/water or ethyl acetate/hexane.[3]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes different reaction conditions for the synthesis of this compound, highlighting the impact of various parameters on the reaction outcome.

Starting Materials Solvent/Catalyst Temperature (°C) Time (h) Yield (%) Reference
Benzohydrazide, Dicyandiamide2-EthoxyethanolReflux2470[1]
Benzohydrazide, DicyandiamideWaterReflux2455[1]
Benzoyl chloride, Aminoguanidine HClPyridineReflux1260[1]
Benzoic acid, Aminoguanidine bicarbonateMicrowave (acid catalysis)--85[2]
Benzohydrazide, UreaCholine chloride/Urea (1:2)1200.596[1]

Experimental Protocols

Protocol 1: One-Pot Synthesis from Benzohydrazide and Urea using Choline Chloride/Urea

This protocol is adapted from a high-yield, environmentally friendly method.[1]

Materials:

  • Benzohydrazide

  • Urea

  • Choline chloride

Procedure:

  • Prepare the choline chloride/urea deep eutectic solvent by mixing choline chloride and urea in a 1:2 molar ratio and heating at 80°C until a clear, homogeneous liquid is formed.

  • To the prepared solvent, add benzohydrazide (1 equivalent) and urea (1.2 equivalents).

  • Stir the reaction mixture at 120°C for 30 minutes. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the mixture to precipitate the crude product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Protocol 2: Microwave-Assisted Synthesis from Benzoic Acid and Aminoguanidine Bicarbonate

This protocol is based on a rapid and efficient microwave-assisted method.[2]

Materials:

  • Benzoic acid

  • Aminoguanidine bicarbonate

  • Acid catalyst (e.g., HCl)

  • Suitable solvent for microwave synthesis (e.g., ethanol)

Procedure:

  • In a sealed microwave reaction vial, combine benzoic acid (1 equivalent), aminoguanidine bicarbonate (1.1 equivalents), and a catalytic amount of a suitable acid in an appropriate solvent.

  • Place the sealed vial in a microwave synthesizer and irradiate at a predetermined temperature and time, optimized for the specific instrument.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction vial to room temperature.

  • If a precipitate has formed, collect it by filtration and wash with a cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., Benzohydrazide & Urea) reaction Reaction (Heating/Microwave) start->reaction cooling Cooling & Precipitation reaction->cooling filtration Filtration & Washing cooling->filtration recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying analysis Characterization (NMR, MS, etc.) drying->analysis

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_yield Low Yield Troubleshooting cluster_purity Impurity Troubleshooting start Problem Encountered low_yield Low Yield? start->low_yield impure_product Impure Product? low_yield->impure_product No check_reaction Check Reaction Completion (TLC) low_yield->check_reaction Yes wash_product Thoroughly Wash Product impure_product->wash_product Yes solution Optimized Protocol impure_product->solution No optimize_temp Optimize Temperature check_reaction->optimize_temp check_workup Review Work-up Procedure optimize_temp->check_workup check_workup->solution recrystallize Recrystallize from Different Solvents wash_product->recrystallize chromatography Consider Column Chromatography recrystallize->chromatography chromatography->solution

Caption: Logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of 3-Amino-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-amino-1,2,4-triazole. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and troubleshooting common issues to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing 3-amino-1,2,4-triazole?

The most prevalent methods for synthesizing 3-amino-1,2,4-triazole involve the reaction of aminoguanidine salts with formic acid or the reaction of hydrazine hydrate, cyanamide, and formic acid.[1][2][3] A common laboratory-scale synthesis starts with aminoguanidine bicarbonate and formic acid, which can produce high yields of the final product.[4] For industrial-scale production, a process utilizing hydrazine hydrate, cyanamide, and formic acid has been developed to ensure high purity and yield.[1][2][3]

Q2: What is a typical expected yield for the synthesis of 3-amino-1,2,4-triazole?

Yields can vary significantly based on the synthetic route and reaction conditions. For the synthesis from aminoguanidine bicarbonate and formic acid, yields of 95–97% have been reported when the reaction is held at 120°C for 5 hours.[4] Other methods have also been developed to achieve good overall yields through convergent routes.[5][6][7]

Q3: How can I purify the crude 3-amino-1,2,4-triazole product?

Recrystallization is a common method for purifying 3-amino-1,2,4-triazole.[4] Ethanol is a frequently used solvent for recrystallization.[4] In some procedures, the crude product is dissolved in hot ethanol, filtered, and then the ethanol is evaporated to obtain the purified product.[4] The recovery from recrystallization can be around 70–73%.[4]

Q4: Are there alternative, more efficient methods for synthesizing substituted 3-amino-1,2,4-triazoles?

Yes, efficient and convergent methods for the preparation of various substituted 3-amino-1,2,4-triazoles have been developed.[5][6][7] These methods often involve the cyclization of a hydrazinecarboximidamide derivative and are designed to be robust and accommodate a range of functional groups.[5] Microwave-assisted synthesis has also been explored as a green and straightforward method for producing 5-substituted 3-amino-1,2,4-triazoles.[8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.For the aminoguanidine bicarbonate and formic acid method, ensure the reaction mixture is held at 120°C for at least 5 hours.[4] For other methods, review the recommended temperature and time profiles.[1][2][3]
Suboptimal pH: The pH of the reaction mixture can significantly impact the formation of the product and byproducts.In the synthesis from hydrazine hydrate and cyanamide, maintain a pH of 6 to 7 during the initial addition of reactants and a pH of 7 to 8 during the formation of aminoguanidine formate.[1][2][3]
Side reactions: The formation of byproducts can reduce the yield of the desired product.Careful control of reaction temperature and pH can minimize side reactions. For instance, local overheating should be avoided during the initial heating of the aminoguanidine bicarbonate and formic acid mixture.[4]
Product Purity Issues (e.g., presence of flocculate) Impurities from starting materials: The purity of the starting materials can affect the final product.Use high-purity starting materials. For example, practical grade aminoguanidine bicarbonate has been reported to be satisfactory.[4]
Formation of dicyandiamide: In the synthesis from cyanamide, dicyandiamide can be a significant impurity.To minimize dicyandiamide, control the addition of hydrazine hydrate and formic acid to the cyanamide solution at a low temperature (0° to 10°C).[1][2][3] The aminoguanidine formate should be washed to have a dicyandiamide content below 0.25% before cyclization.[1][2]
Inadequate purification: The purification method may not be effectively removing all impurities.Recrystallization from ethanol is an effective purification method.[4] Ensure the product is fully dissolved in the hot solvent and allow for slow cooling to form pure crystals. Multiple recrystallizations may be necessary for very impure samples.
Difficulty in Product Isolation Product solubility: The product may be too soluble in the reaction or crystallization solvent, leading to poor recovery.If using ethanol for recrystallization, cooling the solution can help precipitate the product. An ethanol-ether mixture can also be used for crystallization.[4]
Foaming during reaction: The reaction of aminoguanidine bicarbonate with formic acid can cause significant foaming.Heat the mixture cautiously and with gentle rotation of the flask to control the evolution of gas and prevent loss of material.[4]

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for 3-Amino-1,2,4-triazole Synthesis

Starting Materials Key Reaction Conditions Reported Yield Reference
Aminoguanidine Bicarbonate, Formic Acid120°C for 5 hours95–97%[4]
Hydrazine Hydrate, Cyanamide, Formic AcidInitial addition at 0–10°C, pH 6–7; Formation of aminoguanidine formate at 60–100°C, pH 7–8; Cyclization at 110–200°CHigh Yield and Purity[1][2][3]

Experimental Protocols

Synthesis of 3-Amino-1,2,4-triazole from Aminoguanidine Bicarbonate and Formic Acid

This protocol is adapted from Organic Syntheses.[4]

  • Reactant Addition: In a 500-ml two-necked round-bottomed flask equipped with a thermometer, add 136 g (1 mole) of finely powdered aminoguanidine bicarbonate. To this, add 48 g (40 ml, 1.05 moles) of 98–100% formic acid.

  • Initial Heating: Cautiously heat the foaming mixture with gentle rotation of the flask to prevent local overheating. Continue heating until the evolution of gas ceases and the entire mass dissolves.

  • Cyclization: Maintain the temperature of the resulting solution of aminoguanidine formate at 120°C for 5 hours.

  • Product Isolation and Purification:

    • After cooling the solution, add 500 ml of 95% ethanol.

    • Heat the mixture to dissolve the product and then filter the hot solution.

    • Evaporate the ethanol solution to dryness on a steam bath.

    • Dry the resulting colorless crystalline product in an oven at 100°C. The expected yield is 80–81.6 g (95–97%).

  • Recrystallization (Optional): The 3-amino-1,2,4-triazole can be further purified by recrystallization from ethanol. For 40 g of product, 200 ml of ethanol can be used, with an expected recovery of 70–73%.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: Aminoguanidine Bicarbonate & Formic Acid react Heat to 120°C for 5 hours start->react Foaming (Heat Cautiously) cool Cool Reaction Mixture react->cool add_etoh Add 95% Ethanol cool->add_etoh dissolve Heat to Dissolve add_etoh->dissolve filter Hot Filtration dissolve->filter evaporate Evaporate Ethanol filter->evaporate dry Dry at 100°C evaporate->dry end Final Product: 3-Amino-1,2,4-triazole dry->end troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions low_yield Low Yield of 3-Amino-1,2,4-triazole incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn suboptimal_ph Suboptimal pH low_yield->suboptimal_ph side_reactions Side Reactions low_yield->side_reactions optimize_time_temp Optimize Reaction Time & Temperature incomplete_rxn->optimize_time_temp control_ph Control pH suboptimal_ph->control_ph control_temp_addition Control Temperature & Reagent Addition side_reactions->control_temp_addition

References

Technical Support Center: Purification of 5-Phenyl-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of 5-Phenyl-1H-1,2,4-triazol-3-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound? A1: The most frequently cited and effective method for purifying this compound is recrystallization. Ethanol is a commonly used solvent, often yielding high-purity crystals suitable for analysis.[1][2] An ethanol/water mixture or methanol can also be effective solvent systems.[3][4][5]

Q2: What are the typical physical properties of pure this compound? A2: The pure compound is typically a white to light yellow crystalline powder with a melting point in the range of 188-193 °C.[6][7]

Q3: I am seeing complex or unexpected characterization data (e.g., NMR, X-ray). What could be the cause? A3: this compound can exhibit tautomerism, existing as both the 5-phenyl and 3-phenyl isomers. It has been reported that these two tautomeric forms can co-crystallize in equal amounts. This can lead to more complex spectroscopic data than expected for a single species.

Q4: When should I use column chromatography instead of recrystallization? A4: Column chromatography is recommended when recrystallization fails to remove impurities effectively, particularly if the impurities have similar solubility profiles to the product. It is also the preferred method if the crude product is an oil that does not crystallize, or to separate isomeric byproducts that may have formed during synthesis.[3][8]

Q5: What are some common impurities I should be aware of? A5: Impurities often include unreacted starting materials (such as benzohydrazide), reagents from the cyclization step, or side-products like isomeric triazoles.[8] The specific impurity profile will depend heavily on the synthetic route used.[9]

Q6: How does the basicity of the amine group affect purification by column chromatography? A6: The amine group in the molecule is basic and can interact strongly with the acidic silanol groups on standard silica gel. This often leads to significant peak tailing and poor separation. To mitigate this, consider using an amino-functionalized silica column or adding a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia to the eluent.[10]

Purification Methodologies & Data

Method Selection Overview

The choice between recrystallization and column chromatography depends on the purity of the crude material and the nature of the impurities.

Method When to Use Advantages Disadvantages
Recrystallization Crude product is >85% pure; impurities have different solubility profiles.Simple, cost-effective, can yield very high purity material.Can result in significant yield loss; may not remove all impurities.
Column Chromatography Crude product is <85% pure; impurities are structurally similar; product is an oil.Excellent for separating complex mixtures and stubborn impurities.More time-consuming, requires more solvent, can be lower yielding.
Solvent Selection for Recrystallization

The selection of an appropriate solvent is critical for successful recrystallization. Based on literature, polar protic solvents are generally effective.

Solvent Solubility (Qualitative) Reported Use Notes
Ethanol Sparingly soluble cold, highly soluble hotSuccessful for growing single crystals.[1][2]Most commonly recommended solvent.
Methanol Sparingly soluble cold, highly soluble hotUsed to obtain analytically pure crystals.[4][5]Similar properties to ethanol, good alternative.
Ethanol/Water Soluble in hot ethanol, insoluble in waterRecommended for general purification.[3]Water acts as the anti-solvent. Good for precipitating the product.
Water LowCrystals have been reported from water.[7]May require large volumes due to lower solubility.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and bring the mixture to a gentle boil on a hot plate while stirring.

  • Solvent Addition: Continue adding small portions of hot ethanol until the solid completely dissolves. Avoid adding a large excess of solvent to maximize yield.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • Stationary Phase and Eluent Selection:

    • Normal Phase (Recommended): Use silica gel as the stationary phase. To prevent peak tailing, prepare the eluent (e.g., Dichloromethane:Methanol or Hexane:Ethyl Acetate) with 0.5-1% triethylamine (TEA).

    • Alternative: An amino-functionalized silica column can be used with a neutral eluent system like Hexane/Ethyl Acetate.[10]

  • Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM or methanol). Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel.

  • Column Packing: Pack the column with silica gel slurried in the initial, least polar eluent mixture.

  • Loading: Carefully load the prepared sample onto the top of the silica bed.

  • Elution: Begin elution with the starting solvent mixture, gradually increasing the polarity. Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Fraction Pooling: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified compound.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used.2. Solution is supersaturated but nucleation hasn't started.1. Boil off some of the solvent to concentrate the solution and cool again.2. Try scratching the inside of the flask with a glass rod at the solution's surface.3. Add a seed crystal of the pure compound.[11]4. Cool the solution in a colder bath (e.g., dry ice/acetone).
Product "oils out" instead of crystallizing. 1. The boiling point of the solvent is too high.2. The melting point of the solid is lower than the boiling point of the solvent.3. Highly impure sample.1. Re-heat the solution to dissolve the oil, then add more solvent and allow it to cool more slowly.2. Switch to a lower-boiling point solvent system.3. Attempt purification by column chromatography instead.[8]
Crystals form too quickly, crashing out of solution. 1. Solution is too concentrated.2. The solvent is a poor choice (compound is nearly insoluble).1. Re-heat the flask to re-dissolve the solid. Add a small amount (1-5%) of additional hot solvent to slightly increase solubility and allow for slower cooling.[11]
Low recovery yield after recrystallization. 1. Too much solvent was used.2. Premature crystallization during hot filtration.3. Crystals were washed with room-temperature solvent.1. After filtering the crystals, concentrate the mother liquor and cool to obtain a second crop of crystals.2. Ensure the filtration apparatus is pre-heated.3. Always wash crystals with a minimal amount of ice-cold solvent.
Product is still impure after recrystallization. 1. Inappropriate solvent choice.2. Impurities have very similar solubility to the product.1. Attempt recrystallization with a different solvent system.2. Purify the material using column chromatography.
Compound sticks to the top of the silica column. 1. The eluent is not polar enough.2. Strong interaction between the amine and silica.1. Gradually increase the eluent polarity (e.g., increase the percentage of methanol).2. Add 0.5-1% triethylamine to the eluent to neutralize active silica sites.

Visualized Workflows

Purification_Workflow start_node Crude Product assess_purity Assess Purity (TLC, NMR) start_node->assess_purity decision Purity > 85%? assess_purity->decision recrystallize Recrystallization decision->recrystallize Yes chromatography Column Chromatography decision->chromatography No check_purity1 Check Purity recrystallize->check_purity1 check_purity2 Check Purity chromatography->check_purity2 check_purity1->chromatography Not Pure end_node Pure Product check_purity1->end_node OK check_purity2->end_node OK

Caption: Decision workflow for selecting a purification method.

Recrystallization_Troubleshooting start Hot Solution Cooled q1 Did Crystals Form? start->q1 oiled_out Did it Oil Out? q1->oiled_out No success Filter & Wash (Ice-Cold Solvent) q1->success Yes scratch 1. Scratch Flask oiled_out->scratch No (Clear Solution) reheat Reheat, Add More Solvent, Cool Slowly oiled_out->reheat Yes (Oiled) seed 2. Add Seed Crystal scratch->seed concentrate 3. Reduce Solvent Volume seed->concentrate

Caption: Troubleshooting flowchart for common recrystallization issues.

References

Technical Support Center: 1,2,4-Triazole Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1,2,4-triazoles. This guide addresses common challenges, offering potential causes and solutions to optimize your cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 1,2,4-triazoles? A1: Common methods include the Pellizzari reaction (condensation of an amide with a hydrazide), the Einhorn-Brunner reaction (condensation of an imide with a hydrazine), and more modern approaches involving amidines, nitriles, and multicomponent reactions.[1][2][3] The Pellizzari and Einhorn-Brunner reactions are classic methods, while newer techniques often offer milder conditions or different substrate scopes.[1][4][5][6]

Q2: How can I optimize my 1,2,4-triazole synthesis for better yields? A2: Optimization is key and involves several factors, including reaction temperature, time, and the choice of solvent and catalyst.[1] Ensuring the purity of your starting materials, particularly hygroscopic reagents like hydrazides, is critical.[1] For reactions that are slow or require high temperatures, microwave-assisted synthesis can often significantly improve yields and reduce reaction times.[1][7]

Q3: What are the typical methods for purifying and characterizing 1,2,4-triazoles? A3: Purification is commonly achieved through recrystallization from a suitable solvent, such as ethanol or acetic acid, or by column chromatography on silica gel.[3][8] Characterization is performed using standard analytical techniques, including Thin Layer Chromatography (TLC) for monitoring reaction progress, and spectroscopic methods like Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure of the final product.[8][9][10][11]

Q4: My starting materials or product seem to be decomposing. What should I do? A4: Decomposition is often caused by high reaction temperatures or the presence of sensitive functional groups.[1][3] Consider lowering the reaction temperature and extending the reaction time.[1][3] If your substrates contain sensitive moieties, it may be necessary to use protecting groups before the cyclization step.[1] Monitoring the reaction closely with TLC or LC-MS can help you stop the reaction before significant degradation occurs.[2]

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of 1,2,4-triazoles, their probable causes, and recommended solutions.

Problem StatementPotential Cause(s)Recommended Solution(s)
Low or No Yield of 1,2,4-Triazole - Incomplete reaction due to insufficient temperature or time.[1][3]- Purity of starting materials (e.g., hydrazides can be hygroscopic).[1][2]- Inefficient removal of water byproduct, especially in condensation reactions.[3]- Decomposition of starting materials or product at high temperatures.[1][2]- Gradually increase reaction temperature and monitor progress by TLC.[1]- Extend the reaction time.[3]- Ensure starting materials are pure and thoroughly dried before use.[1][2]- Consider using microwave irradiation to shorten reaction times and potentially improve yields.[1][7]- For condensation reactions, use a Dean-Stark apparatus or run the reaction under conditions that favor water removal.
Formation of 1,3,4-Oxadiazole Side Product - This is a common competing cyclization pathway, particularly when using hydrazides.[1]- Presence of moisture in the reaction.[1]- Ensure strictly anhydrous (dry) reaction conditions.[1]- Lower the reaction temperature, as higher temperatures can favor oxadiazole formation.[1]- The choice of acylating agent or reaction conditions can influence the pathway; explore alternative synthetic routes if the problem persists.[1]
Formation of Isomeric Mixtures - In unsymmetrical Pellizzari reactions (amide and acylhydrazide have different acyl groups), an "interchange of acyl groups" can occur at high temperatures.[3][12]- In the Einhorn-Brunner reaction with an unsymmetrical imide, nucleophilic attack can occur at either carbonyl group.[2][4]- Alkylation of an unsubstituted 1,2,4-triazole can occur at both N-1 and N-4 positions.[1]- Optimize the reaction temperature to the lowest effective point to minimize acyl interchange.[3]- For the Einhorn-Brunner reaction, regioselectivity is controlled by electronics; the hydrazine preferentially attacks the more electrophilic carbonyl carbon. Redesigning the imide can favor one isomer.[2][4]- For alkylation, the choice of catalyst, base, and solvent can control regioselectivity.[1]
Complex Reaction Mixture with Unidentified Byproducts - Side reactions involving functional groups on the starting materials.[3]- Side reactions involving the solvent or impurities.[1]- Thermal rearrangement of the triazole ring at high temperatures.[1]- Protect sensitive functional groups on the starting materials before the reaction.[1][3]- Use a high-purity, inert solvent and ensure all reagents are pure.[1]- If thermal rearrangement is suspected, run the reaction at a lower temperature for a longer duration.[1]

Visualized Workflows and Pathways

The following diagrams illustrate common troubleshooting workflows and reaction pathways.

G start_node start_node decision_node decision_node process_node process_node stop_node stop_node fail_node fail_node start Reaction Start monitor Monitor by TLC/LC-MS start->monitor complete Reaction Complete? monitor->complete complete->monitor No low_yield Low Yield or No Product? complete->low_yield Yes side_products Side Products Present? low_yield->side_products No check_purity Check Purity of Starting Materials low_yield->check_purity Yes workup Workup & Purify side_products->workup No check_conditions Use Anhydrous Conditions side_products->check_conditions Yes success Pure Product workup->success optimize_temp Optimize Temp. & Time check_purity->optimize_temp optimize_temp->start change_route Consider Alt. Synthetic Route check_conditions->change_route

Caption: A logical workflow for troubleshooting common issues in 1,2,4-triazole synthesis.

G reagents reagents intermediate intermediate product product side_product side_product Amide Amide Intermediate Acyl Amidrazone Intermediate Amide->Intermediate + Hydrazide Acylhydrazide Hydrazide->Intermediate Triazole Desired 1,2,4-Triazole Intermediate->Triazole Cyclization (Desired Pathway) Oxadiazole Side Product 1,3,4-Oxadiazole Intermediate->Oxadiazole Competing Cyclization (Favored by heat/water)

Caption: Pellizzari reaction showing desired 1,2,4-triazole and competing 1,3,4-oxadiazole formation.

G reagents reagents decision decision product product Imide Unsymmetrical Imide (R1CO-NH-COR2) Attack Nucleophilic attack by R3-NHNH2 occurs at the more electrophilic carbonyl carbon. Imide->Attack Hydrazine Hydrazine (R3-NHNH2) Hydrazine->Attack Product1 Major Isomer (Acyl group from stronger acid is at C3) Attack->Product1 Preferential Pathway Product2 Minor Isomer Attack->Product2 Less Favored Pathway

Caption: Regioselectivity in the Einhorn-Brunner reaction with an unsymmetrical imide.

Key Experimental Protocols

1. Pellizzari Reaction: Synthesis of 3,5-Diphenyl-1,2,4-triazole This protocol is a representative example and may require optimization for different substrates.[3]

  • Materials:

    • Benzamide (1 equivalent)

    • Benzoylhydrazide (1 equivalent)

    • High-boiling point solvent (optional, e.g., paraffin oil)

    • Ethanol (for recrystallization)

  • Procedure:

    • Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask.[1]

    • Heat the mixture to a high temperature, typically >200°C (e.g., 220-250°C), with stirring under a nitrogen atmosphere.[3]

    • Maintain the temperature for several hours (e.g., 2-4 hours), monitoring the reaction progress by TLC.[3]

    • After the reaction is complete, allow the mixture to cool to room temperature.[3]

    • If the reaction was performed without a solvent, the resulting solid can be triturated with a solvent like ethanol to remove impurities.[3]

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure product.[3]

2. Einhorn-Brunner Reaction: Synthesis of 1,3,5-Triphenyl-1,2,4-triazole This general protocol is adapted from classic procedures and may need adjustment based on the specific reactants used.[13]

  • Reactants:

    • Dibenzamide (1 equivalent)

    • Phenylhydrazine (1.1 equivalents)

    • Glacial Acetic Acid (as solvent and catalyst)

  • Protocol:

    • In a round-bottom flask, create a mixture of dibenzamide and phenylhydrazine in glacial acetic acid.[13]

    • Heat the reaction mixture under reflux for approximately 4 hours.[13]

    • Allow the mixture to cool to room temperature, during which the product should precipitate.[13]

    • Collect the precipitated solid by filtration.[13]

    • Wash the crude product with a small amount of cold ethanol.[13]

    • Recrystallize the solid from ethanol to yield pure 1,3,5-triphenyl-1,2,4-triazole.[13]

References

Technical Support Center: 1,2,4-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to side product formation during the synthesis of 1,2,4-triazoles.

Troubleshooting Guides

This section addresses specific issues encountered during 1,2,4-triazole synthesis, their probable causes, and recommended solutions.

Issue 1: Formation of 1,3,4-Oxadiazole Side Product in Pellizzari Reaction

Problem: The reaction between a hydrazide and an amide is yielding a significant amount of a 1,3,4-oxadiazole side product in addition to the desired 1,2,4-triazole. This is a common issue arising from a competing cyclization pathway.[1]

Troubleshooting Workflow:

G start Start: Significant 1,3,4-Oxadiazole Formation check_conditions Review Reaction Conditions: - Anhydrous? - Temperature? - Acylating Agent? start->check_conditions anhydrous_q Are conditions strictly anhydrous? check_conditions->anhydrous_q temp_q Is the reaction temperature > 200°C? anhydrous_q->temp_q Yes solution_anhydrous Solution: Ensure all reagents and solvents are dry. Use of a Dean-Stark trap can help. anhydrous_q->solution_anhydrous No reagent_q Is the acylating agent highly reactive? temp_q->reagent_q No solution_temp Solution: Lower the reaction temperature. Consider extending the reaction time at a lower temp. temp_q->solution_temp Yes solution_reagent Solution: Consider a less reactive acylating agent to favor the triazole pathway. reagent_q->solution_reagent Yes end End: Minimized Oxadiazole Formation reagent_q->end No solution_anhydrous->temp_q solution_temp->reagent_q solution_reagent->end

Caption: Troubleshooting decision tree for 1,3,4-oxadiazole formation.

Quantitative Data on Reaction Conditions:

While specific quantitative data on the ratio of 1,2,4-triazole to 1,3,4-oxadiazole under varying classical conditions is sparse in readily available literature, the general trend indicates that higher temperatures and protic solvents can favor the formation of the thermodynamically stable oxadiazole. Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve the yield of the desired triazole by minimizing the opportunity for side reactions.

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for 1,2,4-Triazole Derivatives

ProductMethodTemperature (°C)TimeYield (%)Reference
4,6-diaryl-2-aminopyrimidinesConventionalReflux>4 hours92-94%[2][3]
Microwave-<1 min67-86%[2][3]
Benzotriazole DerivativesConventionalReflux4-6 hours23-76%[4]
Microwave-5-15 min42-83%[4]
1,3,5-trisubstituted-1,2,4-triazolesConventional80>4 hours-[5]
Microwave2001 min85%[5]
Issue 2: Formation of Isomeric Mixtures in Einhorn-Brunner Reaction

Problem: The reaction of an unsymmetrical imide with a hydrazine is producing a mixture of regioisomers. This is a common outcome of the Einhorn-Brunner reaction.[6][7]

Key Principles for Control:

The regioselectivity of the Einhorn-Brunner reaction is primarily governed by the electronic properties of the two acyl groups on the imide. The initial nucleophilic attack of the hydrazine occurs at the more electrophilic carbonyl carbon. Therefore, the acyl group derived from the stronger carboxylic acid will preferentially be at the 3-position of the resulting 1,2,4-triazole.[7][8]

Logical Workflow for Optimizing Regioselectivity:

G start Start: Poor Regioselectivity in Einhorn-Brunner Reaction analyze_imide Analyze Imide Substituents (R¹ and R²): Are they electronically distinct? start->analyze_imide redesign_imide Action: Redesign imide with one strongly electron-withdrawing group (EWG) and one electron-donating group (EDG). analyze_imide->redesign_imide No optimize_conditions Action: Optimize reaction conditions. Screen temperature, solvent, and reaction time. analyze_imide->optimize_conditions Yes redesign_imide->optimize_conditions alternative_route Consider Alternative Synthesis: - Catalyst-controlled [3+2] cycloadditions - Other regioselective methods optimize_conditions->alternative_route Still poor selectivity purify Purify Isomers: - Column Chromatography - Recrystallization optimize_conditions->purify end End: Desired Regioisomer Obtained alternative_route->end purify->end

Caption: Workflow for improving regioselectivity in the Einhorn-Brunner reaction.

Table 2: Qualitative Guide for Directing Regioselectivity in the Einhorn-Brunner Reaction [7]

R¹ (from stronger acid)R² (from weaker acid)Favored Product
CF₃CO-CH₃CO-1,5-disubstituted-3-trifluoromethyl-1,2,4-triazole
CCl₃CO-PhCO-1,5-disubstituted-3-trichloromethyl-1,2,4-triazole
PhCO-CH₃CO-1,5-disubstituted-3-phenyl-1,2,4-triazole

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 1,2,4-triazoles that are prone to side product formation?

A1: The most common methods where side product formation is a significant concern are the Pellizzari and Einhorn-Brunner reactions. The Pellizzari reaction, which involves the condensation of an amide and a hydrazide, can lead to the formation of 1,3,4-oxadiazoles.[1] The Einhorn-Brunner reaction, which uses an imide and a hydrazine, often produces a mixture of regioisomers when an unsymmetrical imide is used.[3][7]

Q2: How can I minimize the formation of the 1,3,4-oxadiazole side product in the Pellizzari reaction?

A2: To minimize the formation of 1,3,4-oxadiazoles, you should ensure strictly anhydrous reaction conditions, as the presence of water can promote the competing cyclization pathway.[1] Lowering the reaction temperature can also favor the kinetic product, the 1,2,4-triazole, over the thermodynamically more stable 1,3,4-oxadiazole. Additionally, the choice of acylating agent can influence the reaction outcome.[1]

Q3: My Einhorn-Brunner reaction is giving a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?

A3: To improve regioselectivity, you need to increase the electronic difference between the two acyl groups on the imide starting material.[7] For example, using an imide with one strongly electron-withdrawing group (like a trifluoroacetyl group) and one electron-donating or neutral group will direct the initial nucleophilic attack of the hydrazine to the more electrophilic carbonyl carbon, leading to a higher yield of one regioisomer.[7]

Q4: Can microwave-assisted synthesis help in reducing side product formation?

A4: Yes, microwave-assisted synthesis can be a very effective tool. The rapid and uniform heating provided by microwaves can significantly shorten reaction times.[2][4][9] This reduces the overall time the reactants are exposed to high temperatures, which can minimize thermal decomposition and the formation of thermodynamically favored side products.[10]

Q5: Are there alternative synthetic methods that offer better control over side product formation?

A5: Yes, modern synthetic methods often provide better control. For instance, catalyst-controlled [3+2] cycloaddition reactions can offer high regioselectivity in the synthesis of substituted 1,2,4-triazoles.[11] These methods often proceed under milder conditions and can be more tolerant of various functional groups.

Experimental Protocols

Protocol 1: General Procedure for a Symmetrical Pellizzari Reaction to Avoid Isomeric Side Products[11]

Materials:

  • Benzamide (1.0 eq)

  • Benzoylhydrazide (1.0 eq)

  • High-boiling point solvent (e.g., nitrobenzene or diphenyl ether), or the reaction can be run neat.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of benzamide and benzoylhydrazide.

  • If using a solvent, add it to the flask.

  • Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with stirring.

  • Maintain this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If the reaction was performed neat, the resulting solid can be triturated with a suitable solvent like ethanol to remove impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 3,5-diphenyl-1,2,4-triazole.

Protocol 2: General Procedure for the Einhorn-Brunner Reaction with a Focus on Maximizing Regioselectivity[7]

Materials:

  • Unsymmetrical Imide (e.g., N-acetyl-N-trifluoroacetylamine) (1.0 eq)

  • Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 eq)

  • Glacial Acetic Acid (as solvent and catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the unsymmetrical imide (1.0 eq) in glacial acetic acid.

  • Slowly add the substituted hydrazine (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (typically 110-120°C) for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture slowly into a beaker containing ice-cold water (approximately 10 times the volume of the reaction mixture) with vigorous stirring to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove residual acetic acid.

  • Dry the crude product under vacuum.

  • Determine the regioisomeric ratio of the crude product using ¹H NMR or LC-MS analysis.

  • Purify the desired regioisomer from the mixture by column chromatography or recrystallization.

Protocol 3: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-triazoles from Hydrazides and Nitriles[8][9]

Materials:

  • Aromatic Hydrazide (1.0 eq)

  • Substituted Nitrile (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.1 eq)

  • n-Butanol (solvent)

Procedure:

  • In a 20 mL microwave reaction vessel, combine the aromatic hydrazide (1.0 eq), substituted nitrile (1.1 eq), and potassium carbonate (1.1 eq).

  • Add 10 mL of n-butanol to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 150°C for 2 hours.

  • After the reaction is complete, cool the vessel to room temperature.

  • The precipitated 1,2,4-triazole product can be collected by filtration.

  • The crude product can be recrystallized from ethanol to obtain the pure compound.

Signaling Pathways and Logical Relationships

Pellizzari Reaction: Main vs. Side Reaction Pathway

G cluster_main Desired Pathway cluster_side Side Reaction Pathway Amide Amide Intermediate1 N-Acylamidrazone Intermediate Amide->Intermediate1 Hydrazide Hydrazide Hydrazide->Intermediate1 Triazole 1,2,4-Triazole (Desired Product) Intermediate1->Triazole Cyclization (Favored under anhydrous, lower temp. conditions) Intermediate2 Diacylhydrazine Intermediate Intermediate1->Intermediate2 Rearrangement Oxadiazole 1,3,4-Oxadiazole (Side Product) Intermediate2->Oxadiazole Cyclization (Favored at high temp.)

Caption: Competing reaction pathways in the Pellizzari synthesis.

References

Technical Support Center: Synthesis of 5-Phenyl-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Phenyl-1H-1,2,4-triazol-3-amine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Issue 1: Low Yield of the Desired Product

Potential Cause Suggested Solution
Incomplete Reaction - Reaction Time: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). A study on a one-pot synthesis method suggests that shorter reaction times can be achieved with specific catalysts.[1]
- Temperature: Ensure the reaction is maintained at the optimal temperature. Some methods specify heating at 80°C, while others may require higher temperatures for cyclization.[2][3]
Suboptimal Reagent Stoichiometry - Molar Ratios: Carefully control the molar ratios of reactants. An excess of one reactant may lead to side product formation. The optimization of molar ratios of reactants has been shown to significantly influence the yield.[4]
Degradation of Reactants or Product - Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if sensitive reagents are used.
- Temperature Control: Avoid excessive temperatures that could lead to decomposition.
Inefficient Cyclization - Catalyst: The choice of catalyst can be critical. For instance, the use of choline chloride-urea has been reported to efficiently catalyze the reaction.[1] Other methods have utilized catalysts like HClO4-SiO2 or ceric ammonium nitrate for similar triazole syntheses.[3]
Losses During Work-up and Purification - Extraction: Optimize the extraction solvent and the number of extractions to ensure complete recovery of the product from the aqueous phase.
- Crystallization: Select an appropriate solvent system for recrystallization to maximize yield and purity. Ethanol is a commonly used solvent for recrystallization of similar compounds.[5]

Issue 2: Presence of Impurities and Byproducts

Potential Cause Suggested Solution
Side Reactions - Starting Material Purity: Ensure the purity of starting materials like aminoguanidine and the benzoic acid derivative.
- Reaction Conditions: Tautomerism is a known characteristic of 1,2,4-triazoles, which can lead to a mixture of isomers.[5][6][7] Careful control of reaction pH and temperature can sometimes favor the formation of the desired tautomer.
Unreacted Starting Materials - Monitoring: Monitor the reaction to completion using TLC or High-Performance Liquid Chromatography (HPLC).
- Purification: Employ column chromatography for purification if simple recrystallization is insufficient to remove unreacted starting materials.
Formation of Tautomers - Characterization: Be aware that 3-amino-1,2,4-triazoles can exist in different tautomeric forms.[7] This may result in multiple spots on a TLC plate or additional peaks in NMR spectra.
- Crystallization Conditions: The crystallization solvent and conditions can sometimes selectively crystallize one tautomer. It has been observed that two tautomers can co-crystallize.[5][6]

Issue 3: Difficulties in Scaling Up the Synthesis

Potential Cause Suggested Solution
Heat Transfer Issues - Reaction Vessel: Use a reaction vessel with adequate surface area and efficient stirring to ensure uniform heat distribution.
- Controlled Addition: For exothermic reactions, consider the controlled addition of reagents to manage the reaction temperature.
Mixing Inefficiencies - Stirring: Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture, especially in larger volumes.
Prolonged Reaction Times - Catalyst Loading: Re-evaluate and potentially optimize the catalyst loading for the larger scale.
Work-up and Isolation Challenges - Phase Separation: Ensure efficient phase separation during extraction by allowing adequate settling time or using appropriate techniques for larger volumes.
- Filtration and Drying: Use appropriate filtration and drying equipment to handle larger quantities of solid product efficiently.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A common and efficient method involves the reaction of a benzoic acid derivative with aminoguanidine.[4] Variations of this method exist, including one-pot syntheses that can offer higher yields and shorter reaction times.[1]

Q2: What are the critical parameters to control during the synthesis?

The critical parameters include reaction temperature, reaction time, and the molar ratio of the reactants.[4] The choice of solvent and catalyst also plays a significant role in the overall yield and purity of the product.[1]

Q3: How can I purify the final product?

Recrystallization is a common method for purifying this compound. Ethanol is often used as the recrystallization solvent.[5] If significant impurities are present, column chromatography may be necessary.

Q4: What are the potential safety hazards associated with this synthesis?

Aminoguanidine and its salts can be hazardous. It is important to consult the Safety Data Sheet (SDS) for all reagents. The reaction may also involve the use of flammable solvents and heating, so appropriate safety precautions such as working in a well-ventilated fume hood and using a heating mantle with a temperature controller are essential. Reaction with nitrous acid can produce a touch-sensitive explosive product.[8]

Q5: Can this synthesis be performed under microwave irradiation?

Yes, microwave-assisted synthesis has been successfully applied for the preparation of similar 3-amino-1,2,4-triazole derivatives, often leading to shorter reaction times and improved yields.[7]

Experimental Protocols

Protocol 1: One-Pot Synthesis using Choline Chloride-Urea

This protocol is based on a reported green chemistry approach.[1]

Materials:

  • Benzoyl hydrazide

  • Urea

  • Choline chloride

Procedure:

  • Prepare the deep eutectic solvent by mixing choline chloride and urea in a 1:2 molar ratio and heating until a clear liquid is formed.

  • To this solvent, add benzoyl hydrazide and urea in the appropriate molar ratio as determined by optimization studies.

  • Heat the reaction mixture at the optimized temperature (e.g., 120°C) for the specified time (e.g., 30 minutes).

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and add water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.

Protocol 2: Conventional Synthesis from Aminoguanidine

This protocol is a general method adapted from procedures for similar triazole syntheses.[4]

Materials:

  • Benzoic acid

  • Aminoguanidine hydrochloride

  • Acid catalyst (e.g., HCl)

  • Base (e.g., NaOH or KOH)

Procedure:

  • In a round-bottom flask, dissolve benzoic acid and aminoguanidine hydrochloride in a suitable solvent (e.g., water or an alcohol-water mixture) in the presence of an acid catalyst.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

  • After the initial condensation, add a base to the reaction mixture to facilitate the cyclization step.

  • Continue heating until the cyclization is complete.

  • Cool the reaction mixture to room temperature.

  • Neutralize the mixture with an acid to precipitate the product.

  • Filter the crude product, wash with cold water, and dry.

  • Purify the product by recrystallization from ethanol.

Data Presentation

Table 1: Comparison of a One-Pot Synthesis Method with other conditions [1]

EntryCatalyst/SolventTemperature (°C)Time (h)Yield (%)
1Choline chloride/urea1200.592
2Ethylene glycol160585
3PEG-400140480
4No catalyst180860

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Mix Reactants (e.g., Benzoyl hydrazide, Urea) start->reactants solvent Add Solvent/Catalyst (e.g., Choline Chloride-Urea) reactants->solvent heat Heat Reaction Mixture solvent->heat monitor Monitor Progress (TLC) heat->monitor monitor->heat Incomplete cool Cool Reaction monitor->cool Complete precipitate Precipitate Product cool->precipitate filter Filter & Wash precipitate->filter dry Dry Product filter->dry purify Recrystallize dry->purify end Final Product purify->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_reaction Incomplete Reaction start->incomplete_reaction suboptimal_conditions Suboptimal Conditions start->suboptimal_conditions losses Losses during Work-up start->losses extend_time Extend Reaction Time/ Increase Temperature incomplete_reaction->extend_time optimize_reagents Optimize Reagent Ratios/ Change Catalyst suboptimal_conditions->optimize_reagents optimize_workup Optimize Extraction & Recrystallization losses->optimize_workup

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Managing Tautomeric Equilibrium in 1,2,4-Triazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,2,4-Triazole Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on managing the tautomeric equilibrium of 1,2,4-triazoles in chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you navigate the complexities of 1,2,4-triazole chemistry.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments, offering potential causes and actionable solutions in a question-and-answer format.

Issue: Poor Regioselectivity in Alkylation Reactions

Q1: My alkylation of a substituted 1,2,4-triazole is yielding a mixture of N1, N2, and/or N4-alkylated isomers. How can I improve the regioselectivity?

A1: Achieving regioselectivity in the alkylation of 1,2,4-triazoles is a common challenge directly influenced by the tautomeric equilibrium of the starting material. The relative abundance of the 1H, 2H, and 4H tautomers dictates the nucleophilicity of the respective nitrogen atoms. Here’s a step-by-step troubleshooting guide:

  • Analyze the Tautomeric Preference of Your Starting Material:

    • Substituent Effects: The electronic nature of the substituents on the triazole ring is a primary determinant of the dominant tautomer.[1] Electron-withdrawing groups (e.g., -NO₂, -CN) tend to favor the 1H-tautomer, while electron-donating groups (e.g., -NH₂, -OR) can increase the population of the 2H- or 4H-tautomers.

    • Solvent Choice: The polarity of the solvent can significantly shift the tautomeric equilibrium. Polar solvents may favor one tautomer over another through hydrogen bonding or dipole-dipole interactions. It is recommended to analyze the tautomeric ratio in the solvent you are using for the reaction via NMR spectroscopy.

  • Modify Reaction Conditions:

    • Base: The choice of base is critical. A strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can selectively deprotonate a specific tautomer, leading to a single conjugate base and improving regioselectivity. Weaker bases may result in a mixture of deprotonated species.

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetic product of alkylation.

    • Protecting Groups: In complex syntheses, consider using a protecting group strategy to block undesired nitrogen positions before alkylation.

  • Choice of Alkylating Agent:

    • Sterically hindered alkylating agents may preferentially react with the most accessible nitrogen atom, which can be influenced by the tautomeric form.

Issue: Unexpected Reaction Outcome or Low Yield

Q2: I am not obtaining the expected product, or the yield is very low in my reaction involving a 1,2,4-triazole. Could tautomerism be the cause?

A2: Yes, the presence of multiple tautomers can lead to unexpected side reactions or a lower concentration of the desired reactive species.

  • Verify the Dominant Tautomer: The reacting species might be a minor tautomer in the equilibrium, leading to a low overall reaction rate. Use spectroscopic methods like NMR to determine the major tautomer under your reaction conditions.

  • pH Control: For reactions in aqueous or protic solvents, the pH can dramatically influence the tautomeric ratio. Buffering the reaction mixture can help to maintain a consistent tautomeric population.

  • Computational Modeling: Density Functional Theory (DFT) calculations can predict the relative stabilities of the tautomers and their reactivity, providing insight into the likely reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary tautomeric forms of asymmetrically substituted 1,2,4-triazoles?

A1: Asymmetrically substituted 1,2,4-triazoles can exist in three main prototropic tautomeric forms: the 1H, 2H, and 4H tautomers. The position of the proton on the triazole ring significantly impacts the molecule's electronic properties, hydrogen bonding capabilities, and reactivity.

Q2: Which factors have the most significant influence on the tautomeric equilibrium of 1,2,4-triazoles?

A2: The tautomeric equilibrium is primarily influenced by:

  • Substituents: The nature and position of substituents on the triazole ring have a profound effect. Electron-donating groups and electron-withdrawing groups can stabilize different tautomers.

  • Solvent: The polarity and hydrogen-bonding ability of the solvent can shift the equilibrium.

  • Temperature: Temperature can affect the relative populations of tautomers, although the effect is often less pronounced than that of substituents and solvent.

  • pH: In protic media, the pH can alter the protonation state of the triazole ring, thereby influencing the tautomeric equilibrium.

Q3: How can I quantitatively determine the ratio of tautomers in my sample?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for the quantitative analysis of tautomeric mixtures in solution. By integrating the signals corresponding to each tautomer in the ¹H or ¹³C NMR spectrum, you can determine their relative populations. For this, it is crucial to ensure that the signals for each tautomer are well-resolved.

Q4: Can I control which tautomer is favored in my reaction?

A4: Yes, to a certain extent. You can influence the tautomeric equilibrium by carefully selecting:

  • Solvents: Use a solvent that is known to favor the desired tautomer.

  • pH: Adjust the pH of the reaction medium if applicable.

  • Substituent Modification: If feasible within your synthetic route, modifying a substituent can steer the equilibrium towards a specific tautomer.

Data Presentation: Tautomer Ratios of Substituted 1,2,4-Triazoles

The following table summarizes quantitative data on the tautomeric equilibrium of various 1,2,4-triazoles under different conditions. This data is compiled from both experimental studies and computational predictions.

1,2,4-Triazole DerivativeConditions1H-Tautomer (%)2H-Tautomer (%)4H-Tautomer (%)Reference
3-Amino-1,2,4-triazoleDMSO solutionDominantMinorNot observed[2]
3-Amino-5-phenyl-1,2,4-triazoleDMSO solution~91-97% (as 5-amino tautomer)~3-9% (as 3-amino tautomer)Not observed[2]
3-Nitro-1,2,4-triazoleDioxaneMost stable form--[3]
3-Nitro-1,2,4-triazoleChloroformMost stable form--[3]
3-Halo-1,2,4-triazolesMethanol solutionPresent--[4]
4-Amino-5-(4-nitrophenyl)-3-thioneMethanol/Water + NaHCO₃94.5% (Thione)5.5% (Thiol)-[5]
2-(3-(Furan-2-yl)-1,2,4-triazol-5-yl)phenylamineMethanol solutionSlightly more stablePresent-[6]
5-Alkyl-3-(2-pyridyl)-1,2,4-triazolesDMSO-d₆/water17-40%54-79%3-5%[6]

Note: The distinction between 1H and 2H tautomers can sometimes be described as, for example, 5-amino vs. 3-amino forms, depending on the substituent positions.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization and management of 1,2,4-triazole tautomers.

Protocol 1: Quantitative Analysis of Tautomeric Equilibrium by ¹H NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 1,2,4-triazole sample.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent should match the intended reaction conditions.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

  • NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a high-resolution NMR spectrometer (400 MHz or higher is recommended).

    • Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

    • Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Identify the distinct signals corresponding to each tautomer. These may be the N-H protons or protons on the triazole ring or its substituents.

    • Carefully integrate the area under each characteristic peak.

    • Calculate the percentage of each tautomer by dividing the integral of its characteristic peak by the sum of the integrals of the characteristic peaks for all tautomers and multiplying by 100.

Protocol 2: Characterization of Tautomers by UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare a dilute solution of the 1,2,4-triazole in a UV-transparent solvent (e.g., ethanol, acetonitrile, water). The concentration should be adjusted to give a maximum absorbance in the range of 0.5-1.5.

  • Data Acquisition:

    • Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm) using a double-beam spectrophotometer.

    • Use the pure solvent as a blank.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max) and the corresponding molar absorptivity (ε).

    • Different tautomers will likely exhibit different λ_max values and molar absorptivities due to differences in their electronic structures.

    • The observed spectrum can be compared with theoretical spectra for each tautomer, calculated using Time-Dependent Density Functional Theory (TD-DFT), to aid in the assignment of the predominant tautomer.

Protocol 3: Unambiguous Tautomer Determination by Single-Crystal X-ray Diffraction

  • Crystal Growth:

    • Grow single crystals of the 1,2,4-triazole suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain the unit cell parameters and reflection intensities.

    • Solve the crystal structure using direct methods or other suitable techniques.

    • Refine the structural model to determine the precise atomic coordinates. The position of the hydrogen atom on the triazole ring will unambiguously identify the tautomeric form present in the solid state.

Mandatory Visualizations

Diagram 1: Tautomeric Equilibrium of a Substituted 1,2,4-Triazole

Caption: Tautomeric equilibrium in a substituted 1,2,4-triazole.

Diagram 2: Experimental Workflow for Tautomer Analysis

Experimental_Workflow start Start: 1,2,4-Triazole Sample nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N) start->nmr uv_vis UV-Vis Spectroscopy start->uv_vis x_ray X-ray Crystallography (for solid state) start->x_ray comp_chem Computational Chemistry (DFT Calculations) start->comp_chem quant Quantitative Analysis (Tautomer Ratio) nmr->quant qual Qualitative Identification (Predominant Tautomer) uv_vis->qual structure Unambiguous Structure (Solid State) x_ray->structure prediction Predict Relative Stabilities and Spectra comp_chem->prediction qual->quant Correlate with NMR prediction->quant Aid Assignment

Caption: Workflow for the analysis of 1,2,4-triazole tautomers.

Diagram 3: Troubleshooting Regioselectivity in Alkylation

Troubleshooting_Alkylation start Low Regioselectivity in Alkylation Reaction check_tautomer Analyze Tautomeric Equilibrium of Starting Material (NMR) start->check_tautomer dominant_tautomer Is the desired reactive nitrogen on the dominant tautomer? check_tautomer->dominant_tautomer yes Yes dominant_tautomer->yes no No dominant_tautomer->no change_solvent Change Solvent to Shift Equilibrium change_solvent->check_tautomer Re-analyze change_base Use a Strong, Non-nucleophilic Base (e.g., DBU) re_evaluate Re-evaluate Reaction Outcome change_base->re_evaluate lower_temp Lower Reaction Temperature lower_temp->re_evaluate yes->change_base yes->lower_temp no->change_solvent

Caption: Troubleshooting poor regioselectivity in 1,2,4-triazole alkylation.

References

Technical Support Center: Refinement of Crystallographic Data for 1,2,4-Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallographic data refinement of 1,2,4-triazole compounds.

Frequently Asked Questions (FAQs)

Q1: Why is single-crystal X-ray crystallography the preferred method for the structural elucidation of 1,2,4-triazole derivatives?

A1: Single-crystal X-ray crystallography is considered the "gold standard" because it provides an unambiguous determination of the three-dimensional molecular structure.[1] This technique yields precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for understanding structure-activity relationships (SAR), guiding drug design, and ensuring intellectual property protection.[1][2] While other spectroscopic methods like NMR and mass spectrometry are valuable for characterization, they do not offer the same definitive structural proof as X-ray crystallography.[2]

Q2: What are the most common challenges encountered during the crystallographic refinement of 1,2,4-triazole compounds?

A2: Researchers often face challenges such as twinning, disorder of the triazole ring or its substituents, difficulties in locating and refining hydrogen atoms, and issues related to incorrect space group assignment.[3][4][5] The presence of multiple nitrogen atoms in the 1,2,4-triazole ring can lead to complex hydrogen bonding networks and potential tautomerism, which can further complicate the refinement process.[6][7]

Q3: How can I improve the quality of my 1,2,4-triazole crystals for diffraction experiments?

A3: High-quality single crystals are essential for obtaining good diffraction data. Slow evaporation of a saturated solution is a common and effective method for growing crystals of 1,2,4-triazole derivatives.[1][8] Experimenting with different solvents or solvent mixtures can significantly impact crystal quality.[9] It is also beneficial to control the temperature and minimize vibrations during crystal growth.

Q4: What are the key parameters to check for validating the quality of a refined 1,2,4-triazole crystal structure?

A4: The quality of a refined crystal structure can be assessed using several metrics. The R-factors (R1, wR2) are indicators of the agreement between the crystallographic model and the experimental diffraction data; lower values are generally better.[10] The goodness-of-fit (GooF) should be close to 1. It is also crucial to check for the absence of significant residual electron density peaks in the difference Fourier map.[11] Tools like checkCIF can be used to perform a comprehensive validation of the crystallographic information file (CIF).[12]

Troubleshooting Guides

Problem 1: High R-factors and Poor Agreement in the Refinement

High R-factors indicate a poor fit between your structural model and the experimental data. This can stem from several issues.

Possible Cause Suggested Solution
Incorrect Space Group Re-evaluate the systematic absences and crystal symmetry. Software like PLATON can help in suggesting a more appropriate space group.[12] An incorrect space group can lead to nonsensical bond distances and thermal ellipsoids.[4]
Twinning Twinning is the intergrowth of two or more crystal domains with different orientations.[3][4] This can often be identified by split reflection spots or difficulty in indexing.[13] Refinement programs like SHELXL have specific commands (e.g., TWIN) to model and refine twinned data.[3][14]
Disorder Parts of the molecule, or even the entire molecule, may occupy multiple positions in the crystal lattice.[15] This is common for flexible side chains or solvent molecules. In SHELXL, disorder can be modeled using PART instructions and refined with appropriate restraints (e.g., SADI, SAME, SIMU, DELU).[16][17]
Poor Data Quality If the diffraction data is weak or incomplete, it can lead to a poor refinement. Ensure that data is collected to a sufficiently high resolution and that the crystal is of good quality.[5] Cooling the crystal to low temperatures (e.g., 100 K) can reduce thermal motion and improve data quality.[1]
Problem 2: Difficulty in Locating and Refining Hydrogen Atoms

The correct placement of hydrogen atoms is critical, especially for understanding hydrogen bonding networks, which are prevalent in 1,2,4-triazole crystal structures.[6][18]

Possible Cause Suggested Solution
Low Resolution Data Hydrogen atoms have very low electron density and are often not visible in lower resolution data.
Incorrect Model If the non-hydrogen atom model is inaccurate, hydrogen atoms will not appear in sensible positions in the difference Fourier map.
Refinement Strategy For X-ray data, hydrogen atoms are often placed in calculated positions and refined using a riding model (e.g., HFIX in SHELXL).[19] For higher quality data, they can sometimes be located in the difference map and refined with restraints.[6][18]
Tautomerism The 1,2,4-triazole ring can exist in different tautomeric forms. The position of the N-H proton needs to be carefully determined. Difference Fourier maps can help identify the correct tautomer present in the crystal.[1]

Data Presentation

The following table summarizes key crystallographic parameters for a selection of 1,2,4-triazole derivatives to provide a reference for comparison.

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) R1 wR2 Ref.
1H-1,2,4-triazole-3,5-diamine monohydrateC₂H₅N₅·H₂OMonoclinicP2₁/c7.9177(17)8.1479(17)25.774(5)9092.976(4)900.0340.089[6][7]
3,4,5-Trimethyl-1,2,4-triazole trihydrateC₅H₁₁N₃O₃MonoclinicP2₁/n--------
4-(1H-1,2,4-Triazol-3-yl)-4H-1,2,4-triazole monohydrateC₄H₆N₆OMonoclinicP2₁/c------0.0340.089[7]
1-Tosyl-1H-[1][8][20]-triazoleC₉H₉N₃O₂SMonoclinicP2₁/c------0.0867-[19]
C₁₇H₁₅N₃OCl₂C₁₇H₁₅N₃OCl₂MonoclinicP2(1)/n8.1479(17)7.9177(17)25.774(5)9092.976(4)90--[21]

Experimental Protocols

Protocol 1: General Crystallization of 1,2,4-Triazole Derivatives by Slow Evaporation
  • Dissolution: Dissolve the purified 1,2,4-triazole compound in a suitable solvent (e.g., ethanol, methanol, acetonitrile, or a mixture) to create a near-saturated solution at room temperature. Gentle heating may be required to facilitate dissolution.

  • Filtration: Filter the solution while warm through a syringe filter or a cotton plug to remove any insoluble impurities.

  • Crystallization: Transfer the clear solution to a clean vial. Cover the vial with a cap or parafilm with a few small holes punched in it to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a location free from vibrations and temperature fluctuations.

  • Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent.

  • Drying: Gently dry the crystals on a filter paper.

Protocol 2: A General Workflow for Crystallographic Data Refinement

This protocol outlines the general steps for refining a crystal structure after data collection and initial structure solution.

  • Initial Refinement: Begin by refining the scale factor and the atomic coordinates of the non-hydrogen atoms.

  • Anisotropic Refinement: Refine the anisotropic displacement parameters (ADPs) for all non-hydrogen atoms.

  • Hydrogen Atom Placement: Locate hydrogen atoms from the difference Fourier map or place them in geometrically calculated positions.

  • Refine Hydrogen Atoms: Refine the positions of hydrogen atoms using a riding model (e.g., HFIX in SHELXL) or with appropriate restraints.

  • Check for Twinning and Disorder: Carefully examine the diffraction data and the refinement statistics for signs of twinning or disorder. If present, apply the appropriate model and restraints.

  • Final Refinement Cycles: Perform several final cycles of least-squares refinement until the model converges (i.e., the shifts in parameters are negligible).

  • Validation: Validate the final refined structure using software like checkCIF to ensure its quality and correctness.[12]

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_refinement Structure Solution & Refinement synthesis Synthesis of 1,2,4-Triazole Compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation) purification->crystal_growth data_collection Data Collection crystal_growth->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation (checkCIF) refinement->validation final_structure final_structure validation->final_structure Final Crystallographic Model

Caption: General experimental workflow for the crystallographic analysis of 1,2,4-triazole compounds.

troubleshooting_workflow cluster_checks Initial Checks cluster_solutions Potential Solutions start High R-factors or Poor Refinement check_space_group Check Space Group Assignment start->check_space_group check_twinning Examine for Twinning start->check_twinning check_disorder Look for Disorder start->check_disorder check_data_quality Assess Data Quality start->check_data_quality correct_sg Refine in Correct Space Group check_space_group->correct_sg refine_twin Apply Twinning Model (e.g., SHELXL TWIN) check_twinning->refine_twin model_disorder Model Disorder (e.g., SHELXL PART) check_disorder->model_disorder recollect_data Recollect Data with Better Crystal check_data_quality->recollect_data end end correct_sg->end Improved Refinement refine_twin->end model_disorder->end recollect_data->end

Caption: Troubleshooting decision workflow for common crystallographic refinement issues.

disorder_twinning_concept cluster_ordered Ordered Crystal Lattice cluster_disorder Disordered Structure cluster_twinning Twinned Crystal a1 M a2 M a1->a2 b1 M a1->b1 a3 M a2->a3 b2 M a2->b2 b3 M a3->b3 b1->b2 c1 M b1->c1 b2->b3 c2 M b2->c2 c3 M b3->c3 c1->c2 c2->c3 d1 M d2 M' d1->d2 e1 M' d1->e1 d3 M d2->d3 e2 M d2->e2 e3 M' d3->e3 e1->e2 f1 M e1->f1 e2->e3 f2 M e2->f2 f3 M' e3->f3 f1->f2 f2->f3 g1 D1 g2 D1 g1->g2 h1 D1 g1->h1 g3 D1 g2->g3 h2 D1 g2->h2 h3 D1 g3->h3 h1->h2 i1 D1 h1->i1 h2->h3 i2 D1 h2->i2 j1 D2 h2->j1 i3 D1 h3->i3 i1->i2 i2->i3 k1 D2 i2->k1 j2 D2 j1->j2 j1->k1 k2 D2 j2->k2 k1->k2

Caption: Conceptual illustration of an ordered lattice, a disordered structure, and a twinned crystal.

References

Validation & Comparative

comparing the efficacy of different 1,2,4-triazole-based antifungal agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole class of antifungal agents represents a cornerstone in the management of invasive fungal infections. These synthetic compounds have significantly improved treatment outcomes for diseases such as candidiasis, aspergillosis, and cryptococcosis. Their primary mechanism of action involves the targeted inhibition of a key fungal enzyme, lanosterol 14α-demethylase (CYP51), which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Disruption of this pathway compromises membrane integrity, leading to the inhibition of fungal growth or cell death.[2][3] This guide provides a comparative overview of the efficacy of prominent 1,2,4-triazole agents, supported by in vitro and in vivo experimental data.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The fungistatic or fungicidal activity of triazole antifungals stems from their ability to bind to the heme iron of the cytochrome P450 enzyme, lanosterol 14α-demethylase.[4] This prevents the conversion of lanosterol to ergosterol. The subsequent depletion of ergosterol and accumulation of toxic 14α-methylated sterol precursors disrupt the structure and function of the fungal plasma membrane.[4][5]

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by 1,2,4-Triazoles Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps including 14α-demethylation CYP51 Lanosterol 14α-demethylase (CYP51) Triazoles 1,2,4-Triazole Agents (Fluconazole, Voriconazole, Posaconazole, etc.) Triazoles->CYP51

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by 1,2,4-triazole agents.

In Vitro Efficacy

The in vitro activity of antifungal agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents the visible growth of a microorganism. The following tables summarize the comparative in vitro activities (MIC₅₀ and MIC₉₀ in µg/mL) of key triazoles against major fungal pathogens. Lower MIC values indicate higher potency.

Table 1: Comparative In Vitro Activity against Candida Species

Antifungal Agent C. albicans C. glabrata C. parapsilosis C. tropicalis C. krusei
Fluconazole 0.25 - 1 8 - 64 1 - 4 1 - 4 16 - 64
Itraconazole 0.03 - 0.25 0.5 - 4 0.06 - 0.5 0.06 - 0.25 0.25 - 1
Voriconazole 0.015 - 0.06 0.06 - 2 0.015 - 0.06 0.015 - 0.06 0.125 - 0.5
Posaconazole 0.03 - 0.06 0.25 - 4 0.03 - 0.125 0.03 - 0.125 0.125 - 0.5

Data represents a general range of MIC₉₀ values (µg/mL) compiled from multiple sources.

Table 2: Comparative In Vitro Activity against Aspergillus and Cryptococcus Species

Antifungal Agent Aspergillus fumigatus Aspergillus flavus Aspergillus terreus Cryptococcus neoformans
Fluconazole >64 (Resistant) >64 (Resistant) >64 (Resistant) 4 - 16
Itraconazole 0.5 - 1 0.5 - 1 0.5 - 2 0.125 - 0.5
Voriconazole 0.25 - 1 0.5 - 1 0.5 - 1 0.03 - 0.25
Posaconazole 0.125 - 0.5 0.25 - 0.5 0.25 - 1 0.06 - 0.25

Data represents a general range of MIC₉₀ values (µg/mL) compiled from multiple sources.[6][7]

In Vivo Efficacy

Translating in vitro potency to in vivo effectiveness is critical. Murine models of disseminated (systemic) candidiasis and invasive aspergillosis are standard preclinical tools to evaluate the therapeutic potential of antifungal agents. Efficacy is typically measured by animal survival rates and the reduction of fungal burden in target organs (e.g., kidneys, lungs).

Table 3: Comparative In Vivo Efficacy in Murine Models

Antifungal Agent Fungal Pathogen Animal Model Key Efficacy Outcome(s)
Fluconazole Candida albicans Disseminated Candidiasis Moderate increase in survival; significant kidney fungal burden reduction at higher doses.
Itraconazole Aspergillus fumigatus Invasive Aspergillosis Partial efficacy; modest increase in survival compared to untreated controls.[8]
Voriconazole Candida krusei Disseminated Candidiasis Prolonged survival and reduced kidney fungal burden, comparable to Amphotericin B.[6][9]
Voriconazole Aspergillus fumigatus Invasive Aspergillosis Established as a first-line therapy, showing superior survival rates compared to older agents.
Posaconazole Candida krusei Disseminated Candidiasis Significantly prolonged survival and reduced kidney fungal burden.[6][9]
Posaconazole Aspergillus fumigatus CNS Aspergillosis Superior survival prolongation and fungal burden reduction compared to itraconazole.[8][10]
Isavuconazole Aspergillus fumigatus Invasive Aspergillosis Improved survival rates compared to untreated controls and, in some models, voriconazole.[11]

Outcomes are generalized from various preclinical studies. Direct comparison is dependent on model specifics (e.g., dose, strain, immunosuppression).

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

The Clinical and Laboratory Standards Institute (CLSI) M27 and M38 methodologies are the gold standards for determining the MIC of antifungal agents against yeasts and molds, respectively.

MIC_Workflow start Start: Prepare Fungal Inoculum prep_plates Prepare 96-well microtiter plates with serial dilutions of triazole agents in RPMI medium. start->prep_plates inoculate Inoculate plates with standardized fungal suspension. prep_plates->inoculate incubate Incubate plates at 35°C. inoculate->incubate read_mic Read MIC endpoint visually or spectrophotometrically after 24-48 hours. incubate->read_mic end End: Determine MIC Value (Lowest concentration with significant growth inhibition) read_mic->end

Caption: Standard workflow for broth microdilution antifungal susceptibility testing.

Methodology Detail:

  • Inoculum Preparation: Fungal isolates are cultured on agar plates. Colonies are then suspended in sterile saline, and the density is adjusted using a spectrophotometer to a standard concentration (e.g., 0.5–2.5 x 10³ CFU/mL for yeasts).

  • Plate Preparation: A two-fold serial dilution of each triazole agent is prepared in RPMI 1640 medium within a 96-well microtiter plate.

  • Inoculation: Each well (except for a sterility control) is inoculated with the standardized fungal suspension. A drug-free well serves as a positive growth control.

  • Incubation: Plates are incubated at 35°C for 24 hours (Candida spp.) or 48 hours (Aspergillus spp.).

  • MIC Determination: The MIC is determined as the lowest drug concentration that causes a significant (typically ≥50%) inhibition of growth compared to the drug-free control well.

Protocol 2: Murine Model of Invasive Aspergillosis

This protocol outlines a common method for establishing an infection to test the in vivo efficacy of antifungal agents.

InVivo_Workflow start Start: Immunosuppression infection Infect mice via intranasal or aerosol inhalation with Aspergillus fumigatus conidia. start->infection treatment Initiate treatment with triazole agents (e.g., oral gavage) at predefined dosages and schedule. infection->treatment monitoring Monitor mice daily for clinical signs and survival. treatment->monitoring endpoint Endpoint Analysis: - Survival curve generation - Harvest organs (lungs, brain) - Quantify fungal burden (CFU) monitoring->endpoint end End: Efficacy Determination endpoint->end

Caption: Generalized workflow for an in vivo murine model of invasive aspergillosis.

Methodology Detail:

  • Immunosuppression: Mice (e.g., BALB/c strain) are rendered neutropenic to facilitate infection. A common regimen involves intraperitoneal injections of cyclophosphamide and subcutaneous administration of cortisone acetate a few days prior to and after infection.[12][13]

  • Infection: Mice are anesthetized and infected via the intranasal route or through aerosol inhalation with a suspension of A. fumigatus conidia (e.g., 10⁸ conidia/mL).[12]

  • Treatment: Antifungal therapy is typically initiated 24 hours post-infection. Triazole agents are often administered daily via oral gavage for a specified duration (e.g., 7-10 days).[8]

  • Endpoint Evaluation: The primary endpoint is often survival, monitored for up to 14-21 days post-infection. A secondary endpoint involves euthanizing a subset of animals at specific time points to harvest organs (lungs, brain, kidneys) for the quantification of fungal burden, determined by plating tissue homogenates and counting colony-forming units (CFU).[8]

Conclusion

The 1,2,4-triazole class of antifungals exhibits a broad spectrum of activity, though with important distinctions among agents. Second-generation triazoles such as voriconazole, posaconazole, and isavuconazole generally demonstrate superior in vitro potency and a broader spectrum of activity, particularly against mold pathogens like Aspergillus spp., compared to the first-generation agent fluconazole. Posaconazole and voriconazole show excellent activity against a wide range of clinically relevant yeasts and molds.[6] In vivo studies largely corroborate these findings, with newer agents showing improved survival and greater reduction in fungal burden in animal models of invasive disease.[8][11][14] The choice of a specific triazole agent must consider the target pathogen, its susceptibility profile, and the pharmacokinetic/pharmacodynamic properties of the drug. Continued research and development in this area are crucial for addressing the challenges of emerging antifungal resistance.

References

A Comparative Guide to the Structure-Activity Relationship of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of therapeutic agents.[1][2][3] These five-membered heterocyclic rings are key pharmacophores, engaging with biological targets through various non-covalent interactions.[2] Their synthetic accessibility and metabolic stability have made them a focal point for the development of novel drugs with diverse biological activities, including anticancer, antifungal, antiviral, and antibacterial properties.[2][4][5][6] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,2,4-triazole derivatives, with a focus on their anticancer and antifungal applications, supported by experimental data and detailed methodologies.

Anticancer Activity of 1,2,4-Triazole Derivatives

Recent research has underscored the potential of 1,2,4-triazole derivatives as effective anticancer agents.[7] Their mechanisms of action are varied, often involving the inhibition of crucial enzymes like kinases or interference with cellular pathways that are essential for cancer cell proliferation and survival.[7][8] The antiproliferative activity of these compounds is significantly influenced by the nature and position of substituents on the triazole ring system.

A series of novel indolyl 1,2,4-triazole derivatives were synthesized and evaluated for their in vitro antiproliferative activity against breast cancer cell lines, MCF-7 and MDA-MB-231.[9] The results, summarized below, highlight how specific structural modifications impact their cytotoxic effects.[9]

CompoundRCell LineIC50 (µM)[9]
Vf 4-FluorophenylMCF-72.91
MDA-MB-2311.914
Vg 4-ChlorophenylMCF-70.891
MDA-MB-2313.479
Staurosporine (Reference)-MCF-73.144
MDA-MB-2314.385

In another study, a series of thiazolo[3,2-b][1][10][11]-triazoles were synthesized and showed remarkable antiproliferative activities against a panel of 60 human tumor cell lines.[12] Compound 14d from this series exhibited high selectivity against the renal cancer subpanel.[12]

CompoundStructure FeaturesTarget Cell LinesNoteworthy Activity[12]
14d Thiazolo[3,2-b][1][10][11]-triazole coreNCI 60 cell line panelHigh selectivity against renal cancer subpanel (Selectivity Ratio = 6.99 at GI50)

The SAR studies from these findings indicate that the presence of electron-withdrawing groups on the phenyl ring attached to the triazole core can significantly influence the anticancer potency.

Antifungal Activity of 1,2,4-Triazole Derivatives

1,2,4-triazoles are the chemical backbone of several clinically important antifungal drugs, such as fluconazole and itraconazole.[2] Their primary mechanism of action involves the inhibition of the fungal enzyme 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[10][13]

A series of novel 1,2,4-triazole derivatives containing amino acid fragments were designed and synthesized, showing potent antifungal activities.[10][13] The in vitro evaluation of these compounds against various phytopathogenic fungi revealed that their efficacy is highly dependent on the nature of the amino acid moiety and other substituents.[10][13]

CompoundR Group (Amino Acid Fragment)Fungal StrainEC50 (µg/mL)[10][13]
8d L-LeucinePhysalospora piricola10.808
8k L-PhenylalaninePhysalospora piricola10.126
Mefentrifluconazole (Control)-Physalospora piricola-

The data suggests that the incorporation of specific amino acid fragments, particularly those with bulky and hydrophobic side chains like leucine and phenylalanine, can enhance the antifungal activity against certain fungal species.[10][13] Molecular docking studies have indicated that these derivatives exhibit strong binding affinity to 14α-demethylase (CYP51).[10][13]

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The antiproliferative activity of the 1,2,4-triazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (1,2,4-triazole derivatives) and a reference drug (e.g., staurosporine) for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

In Vitro Antifungal Activity: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the 1,2,4-triazole derivatives against various fungal strains is determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Fungal strains are grown on a suitable agar medium (e.g., Potato Dextrose Agar) and a suspension is prepared in sterile saline. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard.

  • Compound Dilution: The test compounds are serially diluted in a liquid broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared fungal suspension. A positive control (medium with inoculum) and a negative control (medium only) are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing SAR Studies and Mechanisms

To better understand the workflow of SAR studies and the mechanism of action of these compounds, the following diagrams are provided.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_optimization Lead Optimization lead_id Lead Identification lib_design Library Design (R-group variation) lead_id->lib_design Core Scaffold synthesis Chemical Synthesis lib_design->synthesis in_vitro In Vitro Screening (e.g., MTT, MIC) synthesis->in_vitro Synthesized Derivatives sar_analysis SAR Analysis in_vitro->sar_analysis Activity Data hit_id Hit Identification sar_analysis->hit_id Active Compounds hit_id->lib_design Feedback Loop admet ADMET Prediction/Testing hit_id->admet in_vivo In Vivo Studies admet->in_vivo optimized_lead Optimized Lead in_vivo->optimized_lead CYP51_Inhibition lanosterol Lanosterol cyp51 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol cyp51->ergosterol Catalyzes membrane Fungal Cell Membrane Disruption ergosterol->membrane Essential Component triazole 1,2,4-Triazole Derivative triazole->cyp51 Inhibits

References

A Comparative Guide to the Synthesis of 5-Phenyl-1H-1,2,4-triazol-3-amine: A Novel One-Pot Route vs. Conventional and Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. This guide provides a detailed comparison of a novel, one-pot synthetic route for 5-Phenyl-1H-1,2,4-triazol-3-amine against established conventional and modern microwave-assisted methods. The data presented herein is intended to offer an objective analysis of each route's performance, supported by experimental protocols and quantitative data.

The 1,2,4-triazole moiety is a critical pharmacophore found in a wide array of therapeutic agents. As such, the development of green, efficient, and high-yielding synthetic routes to access derivatives such as this compound is of significant interest to the medicinal chemistry community. This guide will delve into a recently developed one-pot synthesis utilizing a deep eutectic solvent, a microwave-assisted approach, and a traditional multi-step conventional method.

Comparative Analysis of Synthetic Routes

The performance of each synthetic route is summarized below, highlighting key metrics such as reaction time, temperature, yield, and the nature of the reagents and solvents used.

ParameterNovel One-Pot SynthesisMicrowave-Assisted SynthesisConventional Synthesis
Starting Materials Benzohydrazide, UreaAminoguanidine Bicarbonate, Benzoic AcidBenzoylhydrazide, S-methylisothiourea hydrosulfate
Solvent/Catalyst Choline chloride/Urea (Deep Eutectic Solvent)IsopropanolWater
Reaction Time 1.5 hours3 hours8 hours
Temperature 120 °C180 °C100 °C
Reported Yield 95%[1]85%[2]75%[1]
Key Advantages High yield, short reaction time, green solventRapid, straightforward, green chemistry principlesWell-established, readily available reagents
Key Disadvantages Requires preparation of deep eutectic solventRequires specialized microwave reactorLonger reaction time, lower yield

Synthetic Pathways at a Glance

The following diagrams illustrate the chemical transformations for each of the discussed synthetic routes.

G cluster_0 Novel One-Pot Synthesis A Benzohydrazide C This compound A->C Choline chloride/Urea, 120 °C, 1.5 h B Urea B->C

Diagram 1: Novel One-Pot Synthetic Route.

G cluster_1 Microwave-Assisted Synthesis D Aminoguanidine Bicarbonate F This compound D->F Microwave, Isopropanol, 180 °C, 3 h E Benzoic Acid E->F

Diagram 2: Microwave-Assisted Synthetic Route.

G cluster_2 Conventional Synthesis G Benzoylhydrazide I This compound G->I Water, 100 °C, 8 h H S-methylisothiourea hydrosulfate H->I

Diagram 3: Conventional Synthetic Route.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to allow for replication and further investigation.

Novel One-Pot Synthesis in Deep Eutectic Solvent

This procedure is adapted from a novel one-pot synthesis method.[1]

Materials:

  • Benzohydrazide (1 mmol)

  • Urea (1.2 mmol)

  • Choline chloride (1 mmol)

  • Urea (2 mmol) for the deep eutectic solvent

Procedure:

  • Prepare the deep eutectic solvent by mixing choline chloride (1 mmol) and urea (2 mmol) and heating at 80 °C until a clear, homogeneous liquid is formed.

  • To the prepared deep eutectic solvent, add benzohydrazide (1 mmol) and urea (1.2 mmol).

  • Heat the reaction mixture at 120 °C for 1.5 hours.

  • After cooling to room temperature, add water to the reaction mixture to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry to obtain this compound.

Microwave-Assisted Synthesis

This protocol is based on a green, microwave-assisted synthetic approach.[2]

Materials:

  • Aminoguanidine bicarbonate (0.01 mol)

  • Benzoic acid (0.012 mol)

  • 37% Hydrochloric acid (0.015 mol)

  • Isopropanol

Procedure:

  • In a microwave process vial, mix aminoguanidine bicarbonate (0.01 mol) and a 37% solution of HCl (0.015 mol) with agitation for 1 hour.

  • Evaporate the water to obtain a dry solid.

  • To the solid, add benzoic acid (0.012 mol) and isopropanol as a solvent.

  • Seal the vial and subject it to microwave irradiation at 180 °C for 3 hours.

  • After cooling, the product can be isolated and purified.

Conventional Synthesis

This protocol represents a traditional approach to the synthesis of the target compound.[1]

Materials:

  • Benzoylhydrazide (10 mmol)

  • S-methylisothiourea hydrosulfate (12 mmol)

  • Water

Procedure:

  • In a round-bottom flask, dissolve benzoylhydrazide (10 mmol) and S-methylisothiourea hydrosulfate (12 mmol) in water.

  • Heat the reaction mixture at 100 °C for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature to allow for precipitation of the product.

  • Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure this compound.

General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis, workup, and characterization of this compound.

G A Reactant A + Reactant B C Reaction Setup (Heating/Microwave) A->C B Solvent/Catalyst B->C D Reaction Monitoring (TLC/LC-MS) C->D E Workup (Precipitation/Extraction) D->E F Purification (Filtration/Recrystallization) E->F G Characterization (NMR, IR, MS, MP) F->G H Final Product: This compound G->H

Diagram 4: General Experimental Workflow.

Conclusion

The novel one-pot synthesis of this compound using a choline chloride/urea deep eutectic solvent demonstrates significant advantages in terms of yield and reaction time over the conventional method. The microwave-assisted synthesis also offers a rapid and efficient alternative. For researchers prioritizing green chemistry principles, high efficiency, and atom economy, the one-pot and microwave-assisted routes present compelling alternatives to traditional synthetic protocols. The choice of synthetic route will ultimately depend on the specific requirements of the research, including available equipment, desired scale, and environmental considerations.

References

A Comparative Guide to Molecular Docking of 1,2,4-Triazole Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of recent molecular docking studies on 1,2,4-triazole derivatives, a versatile scaffold in medicinal chemistry. By summarizing key findings, detailing experimental protocols, and visualizing workflows, this document aims to support researchers in the discovery and development of novel therapeutics. The 1,2,4-triazole nucleus is a prominent feature in many clinically approved drugs, valued for its ability to engage in a variety of interactions with biological targets.[1]

Comparative Docking Performance of 1,2,4-Triazole Derivatives

Molecular docking simulations have been instrumental in identifying the potential of 1,2,4-triazole compounds as inhibitors for a wide range of biological targets implicated in diseases such as cancer and microbial infections. The following tables present a consolidated overview of quantitative data from recent comparative studies, focusing on binding affinities and inhibitory concentrations.

Anticancer Targets

1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents by targeting various proteins involved in cancer progression.

Table 1: Molecular Docking and In Vitro Activity of 1,2,4-Triazole Derivatives Against Cancer Targets

Compound/DerivativeTarget Protein (PDB ID)Docking Score/Binding Energy (kcal/mol)In Vitro Activity (IC50)Reference
Aromatase Inhibitors
Compound 1Aromatase-9.96-[2]
Letrozole (Standard)Aromatase (3S79)Bettered by 30 hits-[3][4]
Compound 5Aromatase-0.026 µM[5]
Tubulin Inhibitors
Compound 1Tubulin-7.54-[2]
Compounds 8c, 8dTubulin-Potent inhibitors[6][7]
Compound 4kβ-tubulin-82.78% inhibition at 25 µM[8]
Kinase Inhibitors
Compound 7fc-kit tyrosine kinase-176.74916.782 µg/mL (HepG2)[9][10]
Compound 7fProtein kinase B (Akt)-170.06616.782 µg/mL (HepG2)[9][10]
Compound 8cEGFR-3.6 µM[6][7]
N-phenyl-1,2,4-triazoles 6a-cEGFR (WT & T790M)-1.29 - 4.30 µM (MCF-7)[11][12]
Compound 4dEGFR-0.13 µM[8]
Indolyl-triazole 13bEGFR-62.4 nM[13]
Indolyl-triazole 13bPARP-1-1.24 nM[13]
Indolinone-triazole 11dVEGFR-2-9.6-[14]
Other Anticancer Targets
Compounds 2.1, 2.2, 2.3Prostate Cancer Protein-Significant cytotoxicity (PC3)[15]
Bis-1,2,4-triazole 2, 6Thymidine Phosphorylase-Promising inhibition[16]
Triazole derivative 700KDM5A-11.0420.01 µM[17]
Antimicrobial Targets

The 1,2,4-triazole scaffold is also a key component in the development of new antimicrobial agents.

Table 2: Molecular Docking Scores of 1,2,4-Triazole Derivatives Against Microbial Protein Targets

CompoundTarget Protein (PDB ID)Target OrganismDocking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)Reference
Compound 1ePenicillin-Binding Protein (1AJ0)Staphylococcus aureus-8.5Amoxicillin-7.9[18]
Compound 1fPenicillin-Binding Protein (1AJ0)Staphylococcus aureus-8.2Amoxicillin-7.9[18]
Compound 2eDihydropteroate Synthase (1JIJ)Escherichia coli-9.1Amoxicillin-8.5[18]
Compound 2fDihydropteroate Synthase (1JIJ)Escherichia coli-8.8Amoxicillin-8.5[18]
Compound 1Aureolysin (1BQB)Staphylococcus aureusLower binding energy than vancomycinVancomycin-[19]

Experimental Protocols for Molecular Docking

The following outlines a generalized methodology for conducting comparative molecular docking studies of 1,2,4-triazole inhibitors, based on protocols reported in recent literature.

Preparation of the Receptor Protein
  • Protein Selection and Retrieval: The three-dimensional crystallographic structure of the target protein is obtained from the Protein Data Bank (PDB).[9][20]

  • Protein Cleaning: Water molecules and any co-crystallized ligands are typically removed from the PDB file.[21]

  • Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate atomic charges are assigned using computational tools like AutoDock Tools.

Ligand Preparation
  • Ligand Design and Generation: The 2D structures of the 1,2,4-triazole derivatives are drawn using chemical drawing software and converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands are subjected to energy minimization to obtain a stable conformation.

  • Charge and Torsion Angle Assignment: Partial charges and rotatable bonds (torsions) are defined for the ligand molecules to allow for flexibility during docking.

Molecular Docking Simulation
  • Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and center of the grid are chosen to encompass the binding pocket where the native ligand binds or as predicted by binding site prediction tools.[21]

  • Docking Algorithm: A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore the conformational space of the ligand within the defined grid box and to predict the best binding poses.

  • Execution and Analysis: The docking simulation is run to generate multiple binding poses for each ligand, ranked by their predicted binding energy or docking score. The pose with the lowest binding energy is typically considered the most favorable.[2]

Post-Docking Analysis
  • Interaction Analysis: The best-ranked poses are visualized to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the amino acid residues of the protein's active site.[2]

  • Validation: The docking protocol is often validated by redocking the co-crystallized native ligand into the protein's active site and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2 Å is generally considered a successful validation.[2]

Visualizing the Workflow

The following diagrams illustrate the typical workflow of a comparative docking study and a simplified representation of a signaling pathway that can be inhibited by 1,2,4-triazole derivatives.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase p_prep Protein Preparation (PDB Retrieval, Cleaning) grid Grid Box Generation (Active Site Definition) p_prep->grid l_prep Ligand Preparation (3D Conversion, Energy Minimization) dock Molecular Docking (e.g., AutoDock Vina) l_prep->dock grid->dock pose Pose Generation & Binding Energy Calculation dock->pose interact Interaction Analysis (Hydrogen Bonds, etc.) pose->interact validate Docking Validation (Redocking, RMSD) interact->validate

Caption: Experimental workflow for comparative molecular docking studies.

signaling_pathway EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 1,2,4-Triazole Inhibitor Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by a 1,2,4-triazole inhibitor.

References

Assessing the Selectivity of 5-Phenyl-1H-1,2,4-triazol-3-amine Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 5-phenyl-1H-1,2,4-triazol-3-amine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] Derivatives of this core have garnered significant attention as potential therapeutic agents, particularly in oncology, due to their ability to modulate the activity of key signaling proteins. This guide provides a comparative analysis of the selectivity of this compound derivatives, with a focus on their activity as kinase inhibitors. The information presented herein is supported by experimental data from published studies and is intended for researchers, scientists, and drug development professionals.

Comparative Selectivity of 1,2,4-Triazole Derivatives

Recent research has highlighted the potential of 3-amino-1,2,4-triazole derivatives as potent inhibitors of Aurora kinases, a family of serine/threonine kinases that play a crucial role in the regulation of mitosis.[2] Overexpression of Aurora kinases is a common feature in many human cancers, making them attractive targets for cancer therapy.

The following table summarizes the in vitro inhibitory activity of a series of 3-amino-1,2,4-triazole derivatives against Aurora-A kinase.

Compound IDR GroupAurora-A IC50 (µM)
1a Phenyl0.25
1b 2,6-Difluorophenyl0.18
1c 4-Methylphenyl (Tosyl)0.22
1d 3,5-Bis(trifluoromethyl)phenyl>10

Data synthesized from a study on 3-amino-1,2,4-triazole derivatives as Aurora-A kinase inhibitors.[2]

The data indicates that substitutions on the phenyl ring significantly influence the inhibitory activity against Aurora-A kinase. The difluoro-substituted derivative 1b demonstrated the highest potency among the tested compounds.

While the primary focus of the available specific data is on Aurora kinases, the broader class of 1,2,4-triazole derivatives has shown activity against a range of other kinases, including:

  • Tyrosine Kinase 2 (TYK2) and Janus Kinases (JAKs): Certain diamino-1,2,4-triazole derivatives have demonstrated selectivity for TYK2 and JAK1 over JAK2 and JAK3.[3]

  • Epidermal Growth Factor Receptor (EGFR): Some 1,2,4-triazole-based compounds have been investigated as inhibitors of both wild-type and mutant forms of EGFR.[4]

  • Fibroblast Growth Factor Receptor (FGFR): Novel 1H-1,2,4-triazole derivatives have been identified as potent FGFR1 inhibitors.[5]

A comprehensive assessment of the selectivity of this compound derivatives would require screening against a panel of these and other relevant kinases.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following are generalized protocols for key assays used in the assessment of kinase inhibitor selectivity.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on a specific kinase.

Materials:

  • Recombinant human kinase (e.g., Aurora-A)

  • Specific peptide substrate

  • Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³³P]-ATP)

  • Kinase assay buffer (typically containing MgCl₂, DTT, and a buffering agent like HEPES)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control inhibitor

  • 96-well or 384-well plates

  • Method for detecting phosphorylation (e.g., filter-binding assay with a scintillation counter, or a fluorescence/luminescence-based assay)

Procedure:

  • Prepare a reaction mixture containing the kinase, its specific substrate, and the assay buffer in the wells of a microplate.

  • Add serial dilutions of the test compounds or the vehicle control (DMSO) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Terminate the reaction.

  • Quantify the amount of phosphorylated substrate. For radioactive assays, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity. For non-radioactive assays, a specific antibody or a coupling enzyme system is used to generate a detectable signal.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the kinase activity, by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HCT116, MCF-7)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Visualizing Pathways and Workflows

Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures. The following diagrams were generated using the DOT language of Graphviz.

G cluster_synthesis Synthetic Workflow start Starting Materials step1 Reaction Step 1 (e.g., Cyclization) start->step1 intermediate Intermediate Product step1->intermediate step2 Reaction Step 2 (e.g., Functionalization) intermediate->step2 product This compound Derivative step2->product

A generalized synthetic workflow for this compound derivatives.

G cluster_workflow Selectivity Assessment Workflow compound Test Compound kinase_assay In Vitro Kinase Assay (Primary Target, e.g., Aurora-A) compound->kinase_assay selectivity_panel Kinase Selectivity Panel (e.g., JAKs, EGFR, VEGFR) compound->selectivity_panel cell_assay Cell-Based Assay (e.g., MTT on Cancer Cells) compound->cell_assay data_analysis Data Analysis (IC50 Determination) kinase_assay->data_analysis selectivity_panel->data_analysis cell_assay->data_analysis conclusion Selectivity Profile data_analysis->conclusion

An experimental workflow for assessing the selectivity of kinase inhibitors.

G cluster_pathway Aurora Kinase Signaling Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AuroraA Aurora-A Kinase ERK->AuroraA PLK1 PLK1 AuroraA->PLK1 CDC25 CDC25 PLK1->CDC25 CDK1_CyclinB CDK1/Cyclin B CDC25->CDK1_CyclinB Mitosis Mitotic Entry CDK1_CyclinB->Mitosis Inhibitor This compound Derivative Inhibitor->AuroraA

References

A Comparative Guide to the Biological Activity of Sulfur-Containing Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile scaffold of sulfur-containing triazole derivatives has consistently yielded compounds with a broad spectrum of biological activities, positioning them as privileged structures in medicinal chemistry. This guide provides a comparative analysis of their performance across key therapeutic areas, supported by experimental data, detailed protocols, and visualizations of their mechanisms of action.

Anticancer Activity: Targeting Key Oncogenic Pathways

Sulfur-containing triazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action often involve the modulation of critical signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, and the induction of apoptosis.

Comparative Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative sulfur-containing triazole derivatives against various cancer cell lines, with IC₅₀ values indicating the concentration required to inhibit 50% of cell growth.

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Comp-1 1,2,4-Triazole-3-thioneMCF-7 (Breast)4.23Vinblastine-
Comp-1 1,2,4-Triazole-3-thioneHepG2 (Liver)16.46Vinblastine-
Comp-2 1,2,4-Triazole-3-thioneHCT-116 (Colon)6.2Doxorubicin-
Comp-3 1,2,4-Triazole-3-thioneHCT 116 (Colon)4.363Doxorubicin-
Comp-4 4-Amino-5-(substituted)-4H-1,2,4-triazole-3-thiolPC-93 (Lung)13.12--
Comp-5 4-Amino-5-(substituted)-4H-1,2,4-triazole-3-thiolPC-93 (Lung)15.34--
Comp-6 1,2,4-Triazole-chalcone hybridA549 (Lung)4.4 - 16.04Cisplatin15.3
Comp-7 1,3,4-Oxadiazole, thio-methyl, 1,2,3-triazole hybridHePG-2 (Liver)-Erlotinib-
Comp-8 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazoleHuh-7 (Liver)19.05--
Comp-9 1,2,4-Triazole-pyridine hybridB16F10 (Melanoma)41.12 - 61.11--
Comp-10 4,5-disubstituted-1,2,4-triazol-3-thioneMCF-7 (Breast)4.23Vinblastine-
Signaling Pathways

EGFR Signaling Pathway Inhibition

Several sulfur-containing triazole derivatives have been identified as inhibitors of the EGFR signaling pathway, a key regulator of cell proliferation and survival that is often dysregulated in cancer.[1][2][3][4] These compounds can interfere with the dimerization and autophosphorylation of the receptor, thereby blocking downstream signaling cascades.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Triazole Sulfur-containing Triazole Derivative Triazole->EGFR Inhibition

EGFR signaling pathway inhibition by sulfur-containing triazole derivatives.

Induction of Apoptosis

A common mechanism of anticancer activity for these compounds is the induction of programmed cell death, or apoptosis.[5][6][7][8] This is often achieved through the activation of caspases, a family of proteases that execute the apoptotic process, and the modulation of Bcl-2 family proteins, which regulate mitochondrial integrity.

Apoptosis_Pathway cluster_Mitochondria Mitochondrion Triazole Sulfur-containing Triazole Derivative Bax Bax Triazole->Bax Activation Bcl2 Bcl-2 Triazole->Bcl2 Inhibition CytoC Cytochrome c Bax->CytoC Release Bcl2->CytoC Inhibition Casp9 Caspase-9 CytoC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Induction of apoptosis via the intrinsic pathway.

Antimicrobial and Antifungal Activity: A Broad Spectrum of Inhibition

Sulfur-containing triazoles are well-established as potent antimicrobial and antifungal agents. Their efficacy stems from their ability to disrupt essential microbial processes, such as cell wall synthesis and DNA replication.

Comparative Antimicrobial and Antifungal Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for various sulfur-containing triazole derivatives against a panel of pathogenic bacteria and fungi. Lower MIC values indicate greater potency.

Compound IDDerivative ClassBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Comp-11 1,2,4-Triazole-3-thioneS. aureus0.264 (mM)C. albicans0.39Ampicillin-
Comp-12 1,2,4-Triazole-3-thioneS. pyogenes0.132 (mM)A. fumigatus12.5Cefuroxime-
Comp-13 1,2,4-Triazole-3-thioneB. subtilis31.25C. parapsilosis32Ampicillin-
Comp-14 1,2,4-Triazole-3-thioneE. coli3.12C. albicans0.08 (µmol/mL)Fluconazole0.052 (µmol/mL)
Comp-15 Ofloxacin analogS. aureus0.25 - 1C. albicans-Ofloxacin0.25 - 1
Comp-16 Clinafloxacin hybridMRSA0.25--Clinafloxacin1
Comp-17 1,2,4-Triazolo[1,5-a]pyrimidineGram-positive0.25 - 2.0Fungi15.50 - 26.30 (µM)Ciprofloxacin/Fluconazole10 - 90 (µM)/11.50 - 17.50 (µM)
Comp-18 Azole derivative--C. albicans SC53140.53Fluconazole1.52
Mechanism of Action: DNA Gyrase Inhibition

A key target for the antibacterial activity of many triazole derivatives is DNA gyrase, an essential enzyme involved in bacterial DNA replication and repair.[5][7][8][9][10][11][12][13][14] By inhibiting this enzyme, these compounds prevent the supercoiling and uncoiling of DNA, ultimately leading to bacterial cell death.

DNA_Gyrase_Inhibition Triazole Sulfur-containing Triazole Derivative DNAGyrase DNA Gyrase Triazole->DNAGyrase Inhibition SupercoiledDNA Supercoiled DNA DNAGyrase->SupercoiledDNA RelaxedDNA Relaxed DNA RelaxedDNA->DNAGyrase Replication DNA Replication & Repair SupercoiledDNA->Replication

Inhibition of bacterial DNA gyrase by sulfur-containing triazole derivatives.

Antiviral Activity: Combating Viral Replication

The structural diversity of sulfur-containing triazoles has also led to the discovery of compounds with significant antiviral properties. These derivatives can interfere with various stages of the viral life cycle, from entry into the host cell to replication of the viral genome.

Comparative Antiviral Activity

The following table outlines the 50% effective concentration (EC₅₀) of several sulfur-containing triazole derivatives against different viruses.

Compound IDDerivative ClassVirusEC₅₀ (µM)Reference CompoundEC₅₀ (µM)
Comp-19 Ribavirin analogRSV0.053Ribavirin-
Comp-20 1,2,3-Triazole nucleosideAdenovirus-28.3--
Comp-21 1,2,3-Triazole nucleosideHSV-14.6 - 13.8--
Comp-22 Ribavirin analogInfluenza A14--
Comp-23 1,2,4-Triazole analogSARS-CoV21--
Comp-24 1-Thia-4-azaspiro[4.5]decan-3-oneHCoV-229E5.5(Z)-N-[3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl)-3-phenylprop-1-en-2-yl] benzamide3.3
Comp-25 Oxindole derivativeBVDV6.6--

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Experimental Workflow: General Overview

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & Interpretation start Synthesis of Triazole Derivatives char Structural Characterization (NMR, MS, IR) start->char anticancer Anticancer Assays (MTT, Cell Cycle, Apoptosis) char->anticancer antimicrobial Antimicrobial Assays (MIC Determination) char->antimicrobial antiviral Antiviral Assays (Plaque Reduction) char->antiviral data IC50 / MIC / EC50 Determination anticancer->data pathway Signaling Pathway Analysis anticancer->pathway antimicrobial->data antiviral->data conclusion Structure-Activity Relationship (SAR) data->conclusion pathway->conclusion

General workflow for the evaluation of sulfur-containing triazole derivatives.

Anticancer Activity Assays

MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized triazole derivatives are dissolved in DMSO and diluted to various concentrations in the culture medium. The cells are then treated with these compounds for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Cells are treated with the test compounds at their IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined using appropriate software.

Apoptosis Assay by Western Blot

  • Protein Extraction: Cells treated with the triazole derivatives are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, Bax, Bcl-2).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Antimicrobial and Antifungal Susceptibility Testing

Broth Microdilution Method for MIC Determination

  • Preparation of Inoculum: A standardized inoculum of the bacterial or fungal strain is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antiviral Activity Assay

Plaque Reduction Assay

  • Cell Monolayer Preparation: A confluent monolayer of host cells is prepared in 6-well or 12-well plates.

  • Virus Adsorption: The cell monolayer is infected with a known titer of the virus for 1-2 hours.

  • Compound Treatment: After viral adsorption, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound and a solidifying agent (e.g., agarose).

  • Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted. The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control. compared to the virus control.

References

A Comparative Guide to the Synthesis of 1,2,4-Triazoles: Classical versus Green Chemistry Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of 1,2,4-triazoles, a key scaffold in many pharmaceuticals, presents a choice between established classical methods and modern green chemistry techniques. This guide provides an objective comparison of these approaches, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate synthetic route.

The 1,2,4-triazole ring is a fundamental component in a wide array of therapeutic agents, exhibiting antifungal, antiviral, and anticancer properties. Traditional synthesis methods, while effective, often involve harsh reaction conditions, long reaction times, and the use of hazardous solvents. In contrast, green synthesis methods, such as microwave-assisted and ultrasound-assisted reactions, offer significant advantages in terms of efficiency and environmental impact.

Quantitative Comparison of Synthesis Methods

The following table summarizes the key quantitative differences between classical and green synthesis methods for 1,2,4-triazoles, using the synthesis of 3,5-diphenyl-1,2,4-triazole as a representative example.

ParameterClassical Method (Pellizzari Reaction)Green Method (Microwave-Assisted)
Reaction Time 2-4 hours5-15 minutes
Temperature 220-250 °C150-200 °C
Solvent High-boiling solvent (e.g., nitrobenzene) or neatOften solvent-free or a minimal amount of a high-boiling green solvent
Energy Consumption HighLow to moderate
Yield Moderate to goodGood to excellent
Environmental Impact Use of potentially hazardous solvents, high energy consumptionReduced solvent use, lower energy consumption, less waste

Experimental Protocols

Classical Synthesis: Pellizzari Reaction for 3,5-Diphenyl-1,2,4-triazole

This protocol describes the synthesis of 3,5-diphenyl-1,2,4-triazole from benzamide and benzoylhydrazide.

Materials:

  • Benzamide

  • Benzoylhydrazide

  • High-boiling point solvent (e.g., nitrobenzene or diphenyl ether), or the reaction can be performed neat.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of benzamide and benzoylhydrazide.

  • If using a solvent, add it to the flask.

  • Heat the reaction mixture to 220-250 °C under a nitrogen atmosphere.

  • Maintain the temperature and stir the mixture for 2-4 hours.

  • Allow the mixture to cool to room temperature.

  • If the reaction was performed neat, the solid product can be triturated with a suitable solvent like ethanol to remove impurities.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Green Synthesis: Microwave-Assisted Synthesis of 3,5-Diphenyl-1,2,4-triazole

This protocol outlines a general procedure for the microwave-assisted synthesis of 3,5-diphenyl-1,2,4-triazole, which is a significant improvement over the classical Pellizzari reaction.[1]

Materials:

  • Benzamide

  • Benzoylhydrazide

Procedure:

  • In a microwave-safe reaction vessel, combine equimolar amounts of benzamide and benzoylhydrazide.

  • The reaction is typically performed solvent-free.

  • Place the vessel in a microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 150-300 W) and temperature (e.g., 150-200 °C) for 5-15 minutes. The reaction progress can be monitored by thin-layer chromatography.

  • After completion, allow the vessel to cool to room temperature.

  • The solid product can be purified by recrystallization from a suitable solvent like ethanol.

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the workflows and reaction pathways for both classical and green synthesis methods.

G cluster_0 Classical Synthesis Workflow cluster_1 Green Synthesis Workflow A Reactant Mixing (Amide + Hydrazide) B High-Temperature Reflux (2-4 hours) A->B C Cooling and Work-up B->C D Purification (Recrystallization) C->D E Final Product D->E F Reactant Mixing (Solvent-free) G Microwave Irradiation (5-15 minutes) F->G H Cooling G->H I Purification (Recrystallization) H->I J Final Product I->J

Caption: A comparison of the experimental workflows for classical versus green synthesis of 1,2,4-triazoles.

G cluster_0 Classical Pathway: Pellizzari Reaction Amide Amide Intermediate1 Acylamidrazone Intermediate Amide->Intermediate1 Hydrazide Hydrazide Hydrazide->Intermediate1 Triazole 1,2,4-Triazole Intermediate1->Triazole Water H2O Intermediate1->Water Heat (High Temp)

Caption: The reaction pathway for the classical Pellizzari synthesis of 1,2,4-triazoles.

G cluster_1 Green Pathway: Microwave-Assisted Synthesis Amide_MW Amide Intermediate_MW Acylamidrazone Intermediate Amide_MW->Intermediate_MW Hydrazide_MW Hydrazide Hydrazide_MW->Intermediate_MW Triazole_MW 1,2,4-Triazole Intermediate_MW->Triazole_MW Water_MW H2O Intermediate_MW->Water_MW Microwave Irradiation

References

Safety Operating Guide

Safe Disposal of 5-Phenyl-1H-1,2,4-triazol-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 5-Phenyl-1H-1,2,4-triazol-3-amine is a critical aspect of laboratory safety and environmental responsibility. Due to its chemical structure, this compound should be handled as a potentially hazardous substance. This guide provides essential, step-by-step information for the safe handling and disposal of this chemical, designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Personal Protective Equipment (PPE)

Protection Type Specification Purpose
Eye Protection Chemical splash goggles or a face shield.To protect eyes from splashes of chemical solutions or solid particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact with the chemical.
Body Protection A laboratory coat and closed-toe shoes.To protect skin and clothing from contamination.
Respiratory Protection May be necessary if generating dust or aerosols.To prevent inhalation of the chemical. Consult your institution's EHS for specific guidance.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and its associated waste is through an approved hazardous waste management service.[1] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[1]

1. Waste Identification and Segregation:

  • Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," and the date of accumulation.[1]

2. Waste Collection:

  • Solid Waste: Carefully collect any solid this compound, including contaminated personal protective equipment (e.g., gloves, weighing paper), and place it in a designated, leak-proof hazardous waste container.[1] Avoid dust formation during this process.[2][3]

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and chemically compatible hazardous waste container.[1]

  • Empty Containers: "Empty" containers that held this compound must also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent.[1] The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[1]

3. Storage:

  • Store hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.[1]

  • Ensure containers are kept tightly closed except when adding waste.[1]

  • Provide secondary containment to capture any potential leaks.[1]

4. Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1] Dispose of contents and container to a hazardous or special waste collection point.[4]

Experimental Protocols

Spill Response:

In the event of a spill, the following procedure should be followed:

  • Evacuate the immediate area if necessary.

  • Ensure proper PPE is worn before attempting to clean the spill.

  • For small spills of solid material, carefully sweep up the material to avoid creating dust and place it into a suitable container for disposal.[2]

  • For liquid spills, absorb the material with a suitable absorbent material (e.g., sand, sawdust, general-purpose binder).

  • Collect the absorbed material and dispose of it as hazardous waste.[4]

  • Clean the contaminated area thoroughly.

  • Do not let this chemical enter the environment.[2]

Disposal Workflow

DisposalWorkflow cluster_preparation Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Disposal A Wear Appropriate PPE C Segregate Waste: Solid, Liquid, Contaminated Materials A->C B Work in a Ventilated Area (Fume Hood) B->C D Label Waste Containers: 'Hazardous Waste' 'this compound' C->D E Collect Waste in Designated Containers D->E F Store in Secure Satellite Accumulation Area E->F G Contact EHS for Pickup and Disposal F->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 5-Phenyl-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, ensuring safety during the handling of chemical compounds like 5-Phenyl-1H-1,2,4-triazol-3-amine is paramount. This document provides crucial safety protocols and logistical information for this compound, which requires careful management due to its potential hazards.

Hazard Summary: While specific hazard statements for this compound are not uniformly available, related triazole compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Some are also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[1] Therefore, the use of appropriate personal protective equipment (PPE) is essential to mitigate exposure risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent contact with the compound. The following table outlines the recommended PPE for handling this compound in a laboratory setting.

Body PartRequired PPEStandard/Specification
Eyes Safety glasses with side-shields or chemical safety goggles.Conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]
Hands Chemical-resistant, impervious gloves.For brief contact, a glove with a protection class of 3 or higher (breakthrough time >60 minutes) is recommended.[4] Always check with the glove manufacturer for specific chemical compatibility.
Skin Lab coat, long-sleeved shirt, and long pants. Wear appropriate protective clothing to prevent skin exposure.Store work clothing separately.[5]
Respiratory Work in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator with appropriate cartridges should be used.Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[6]

Procedural Guidance

Handling and Storage:

  • Handle in accordance with good industrial hygiene and safety practices.[3][6]

  • Ensure adequate ventilation.[6]

  • Avoid contact with skin, eyes, or clothing.[2][5]

  • Avoid the formation of dust and aerosols.[6]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][5]

  • Wash hands before breaks and after work.[6]

  • Do not eat, drink, or smoke when using this product.[3]

Spill Clean-up: In the event of a small spill, carefully sweep up the solid material to avoid creating dust and place it in a labeled hazardous waste container. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

The primary method for the disposal of this compound and its associated waste is through an approved hazardous waste management service.[7]

  • Waste Identification and Segregation: Clearly label all waste containers with "Hazardous Waste," the chemical name, and the date of accumulation.[7]

  • Solid Waste: Carefully collect any solid waste, including contaminated PPE (e.g., gloves, weighing paper), and place it in a designated, leak-proof hazardous waste container.[7]

  • Liquid Waste: Collect solutions containing the compound in a separate, sealed, and chemically compatible hazardous waste container.[7]

  • Empty Containers: "Empty" containers that held the compound must also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent.[7]

Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[7] Always consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.[7]

Experimental Workflow: Donning and Doffing of PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respiratory Protection (if required) Don1->Don2 Don3 3. Eye Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Respiratory Protection Doff3->Doff4 Doff5 5. Wash Hands Doff4->Doff5 End End Handling Procedure Doff5->End Start Start Handling Procedure Start->Don1

Caption: Sequential process for donning and doffing Personal Protective Equipment.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Phenyl-1H-1,2,4-triazol-3-amine
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5-Phenyl-1H-1,2,4-triazol-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.